molecular formula C5H13ClN2O2S B1372283 Piperidine-3-sulfonamide hydrochloride CAS No. 1170558-67-4

Piperidine-3-sulfonamide hydrochloride

Cat. No.: B1372283
CAS No.: 1170558-67-4
M. Wt: 200.69 g/mol
InChI Key: MMEMQBKTAIAORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMQBKTAIAORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170558-67-4
Record name Piperidine-3-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Synthesis Protocol for Piperidine-3-sulfonamide Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine-3-sulfonamide Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When functionalized with a sulfonamide group, the resulting molecule often exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The sulfonamide group, a bioisostere of the amide bond, offers improved metabolic stability and unique hydrogen bonding capabilities, making it a valuable functional group in drug design. This application note provides a comprehensive, step-by-step protocol for the synthesis of piperidine-3-sulfonamide hydrochloride, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is approached through a well-defined, multi-step sequence starting from the readily available 3-aminopyridine. The overall strategy involves the initial protection of the exocyclic amino group, followed by the reduction of the pyridine ring, subsequent sulfonylation of the protected amino group, and final deprotection to yield the desired hydrochloride salt. This method is designed to be robust and scalable for laboratory settings.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Pathway A 3-Aminopyridine B N-(tert-Butoxycarbonyl)-3-aminopyridine A->B Boc₂O, Base C N-(tert-Butoxycarbonyl)-3-aminopiperidine B->C H₂, Pd/C D tert-Butyl (3-sulfamoylpiperidin-1-yl)carbamate C->D 1. SO₂Cl₂ 2. NH₃ E This compound D->E HCl in Dioxane

Caption: Overall synthetic route to this compound.

Experimental Protocols

PART 1: Synthesis of N-(tert-Butoxycarbonyl)-3-aminopyridine

Rationale: The initial step involves the protection of the exocyclic amino group of 3-aminopyridine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions during the subsequent reduction of the pyridine ring. The Boc group is stable under the hydrogenation conditions and can be readily removed in the final step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyridine94.1110.0 g0.106
Di-tert-butyl dicarbonate (Boc₂O)218.2524.3 g0.111
Triethylamine (TEA)101.1915.5 mL0.111
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 3-aminopyridine (10.0 g, 0.106 mol) and dissolve it in dichloromethane (200 mL).

  • Add triethylamine (15.5 mL, 0.111 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (24.3 g, 0.111 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(tert-butoxycarbonyl)-3-aminopyridine as a white solid.

PART 2: Synthesis of N-(tert-Butoxycarbonyl)-3-aminopiperidine

Rationale: The aromatic pyridine ring of the Boc-protected intermediate is reduced to a piperidine ring via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(tert-Butoxycarbonyl)-3-aminopyridine194.2315.0 g0.077
10% Palladium on Carbon (Pd/C)-1.5 g-
Methanol-250 mL-

Procedure:

  • In a hydrogenation vessel, dissolve N-(tert-butoxycarbonyl)-3-aminopyridine (15.0 g, 0.077 mol) in methanol (250 mL).

  • Carefully add 10% palladium on carbon (1.5 g, 10 wt%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-3-aminopiperidine as a viscous oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

PART 3: Synthesis of tert-Butyl (3-sulfamoylpiperidin-1-yl)carbamate

Rationale: This step involves the formation of the sulfonamide. The primary amino group of N-(tert-butoxycarbonyl)-3-aminopiperidine is reacted with sulfuryl chloride to form a sulfamoyl chloride intermediate, which is then quenched with ammonia to yield the primary sulfonamide. The reaction is performed at low temperature to control the reactivity of sulfuryl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(tert-Butoxycarbonyl)-3-aminopiperidine200.2810.0 g0.050
Sulfuryl chloride (SO₂Cl₂)134.974.4 mL0.055
Dichloromethane (DCM), anhydrous-200 mL-
Ammonia (7N solution in methanol)-50 mL-
Triethylamine (TEA)101.197.7 mL0.055

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-3-aminopiperidine (10.0 g, 0.050 mol) and triethylamine (7.7 mL, 0.055 mol) in anhydrous dichloromethane (200 mL) in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sulfuryl chloride (4.4 mL, 0.055 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, prepare a solution of ammonia in methanol (7N, 50 mL).

  • Slowly add the ammonia solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl (3-sulfamoylpiperidin-1-yl)carbamate.

PART 4: Synthesis of this compound

Rationale: The final step is the deprotection of the Boc group under acidic conditions to yield the desired piperidine-3-sulfonamide as its hydrochloride salt. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation.[2][3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl (3-sulfamoylpiperidin-1-yl)carbamate279.378.0 g0.029
4M HCl in 1,4-Dioxane-50 mL-
Diethyl ether-100 mL-

Procedure:

  • Dissolve tert-butyl (3-sulfamoylpiperidin-1-yl)carbamate (8.0 g, 0.029 mol) in 4M HCl in 1,4-dioxane (50 mL) at room temperature.

  • Stir the solution for 4 hours. A precipitate should form during this time.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, add diethyl ether (100 mL) to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 30 mL).

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): Expected signals for the piperidine ring protons and the sulfonamide and amine protons.

  • ¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the piperidine ring.

  • Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺.

  • Melting Point: Determination of the melting point range.

Safety and Handling

  • 3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and causes skin irritation. Handle with care.

  • Palladium on Carbon (Pd/C): Flammable solid. Handle in an inert atmosphere when dry.

  • Sulfuryl chloride (SO₂Cl₂): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.

  • Hydrogen Chloride (HCl) in Dioxane: Corrosive and causes severe skin burns and eye damage. 1,4-Dioxane is a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for further elaboration in drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • El-Emary, T. I. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Retrieved from [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Piperidine-3-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the preliminary in vitro evaluation of Piperidine-3-sulfonamide hydrochloride as a potential antimicrobial agent. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for robust and reproducible screening assays. The methodologies outlined herein are grounded in internationally recognized standards to ensure data integrity and comparability.

Scientific Rationale and Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The piperidine ring is a prevalent heterocyclic motif found in numerous pharmaceuticals and natural alkaloids, known to confer favorable pharmacokinetic properties.[1][2][3] Similarly, the sulfonamide functional group is a classic pharmacophore, famed for its antibacterial activity through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6]

This compound represents a logical conjunction of these two pharmacophores. The combination of the structural features of piperidine with the established antibacterial mechanism of sulfonamides presents a compelling case for its investigation as a potential antimicrobial agent.[7][8][9] Studies on various derivatives of piperidine and sulfonamides have consistently demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[10][11][12][13] This application note details the standardized procedures for determining the in vitro efficacy of this compound against a panel of clinically relevant microorganisms.

The Postulated Mechanism of Action

The primary hypothesized mechanism of action for this compound is the disruption of folate synthesis in susceptible bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[][15] As folic acid is crucial for the synthesis of nucleotides and certain amino acids, its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[5][15]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF Product THF Tetrahydrofolate (THF) DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfonamide Piperidine-3-sulfonamide hydrochloride Sulfonamide->DHPS Competitive Inhibition Serial Dilution Workflow Stock Stock Solution (e.g., 10 mg/mL in DMSO) Intermediate Intermediate Dilution in Broth Stock->Intermediate Initial Dilution Plate 96-Well Plate (Serial Dilutions) Intermediate->Plate Two-fold Serial Dilution Final Final Test Concentrations Plate->Final Inoculum Bacterial/Fungal Inoculum Inoculum->Plate Addition to Wells

Caption: General workflow for preparing test compound dilutions.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16][17][18]This method is considered a gold standard for susceptibility testing. [19] Protocol Steps:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells, and perform a two-fold serial dilution across the plate, leaving the last column as a growth control (no compound).

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

    • Include a sterility control well (broth only) and a growth control well (broth + inoculum).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours (for most bacteria) or 24-48 hours (for fungi) in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [16]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. [20][21] Protocol Steps:

  • Sub-culturing from MIC Plate:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto a fresh MHA plate (or Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours (or longer for fungi) until growth is visible in the control spots.

  • Result Interpretation:

    • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate. [21]

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC/MFC Determination Inoculum_Prep Prepare Inoculum (0.5 McFarland) Dilution Serial Dilution of Compound in 96-Well Plate Inoculum_Prep->Dilution Inoculation Inoculate Plate Dilution->Inoculation Incubation_MIC Incubate (16-20h at 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubation_MBC Incubate Agar Plates (18-24h at 35°C) Subculture->Incubation_MBC Read_MBC Read MBC/MFC (Lowest concentration with no colony growth) Incubation_MBC->Read_MBC

Caption: Integrated workflow for MIC and MBC/MFC determination.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise tabular format. The following table provides an illustrative example of expected data for this compound.

Table 1: Illustrative Antimicrobial Activity of this compound

Microorganism Strain ID MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 292131632Bactericidal (≤4)
Enterococcus faecalisATCC 2921232>128Bacteriostatic (>4)
Escherichia coliATCC 2592264128Bactericidal (≤4)
Pseudomonas aeruginosaATCC 27853>128>128Resistant
Candida albicansATCC 9002864>128Fungistatic (>4)

Note: The interpretation of bactericidal versus bacteriostatic activity is based on the ratio of MBC to MIC. A ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity. Interpretive criteria for susceptible, intermediate, and resistant categories are defined by organizations like CLSI and EUCAST and are specific to each drug-organism combination. [22][23]

Quality Control and Self-Validation

To ensure the validity and reproducibility of the results, strict quality control measures must be implemented.

  • Reference Strains: Always include standard quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each assay run. [24][25]The MIC values for these strains against a reference antibiotic (e.g., ciprofloxacin, ampicillin) must fall within the acceptable ranges defined by CLSI or EUCAST. [26]* Controls: Each assay plate must include a sterility control (medium only) and a growth control (medium and inoculum). The sterility control should remain clear, and the growth control should show robust turbidity.

  • Reproducibility: Each experiment should be performed in triplicate on separate occasions to ensure the reproducibility of the obtained MIC and MBC/MFC values.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of this compound. The data generated from these assays will provide a critical go/no-go assessment of the compound's potential as an antimicrobial agent. Promising results would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates, including multi-drug resistant strains.

  • Time-kill kinetic studies to further characterize the bactericidal or bacteriostatic nature of the compound.

  • Cytotoxicity assays to determine the compound's selectivity for microbial cells over mammalian cells.

  • Further studies to elucidate the precise mechanism of action.

By adhering to these standardized protocols and quality control measures, researchers can generate high-quality, reliable data to guide the early stages of the drug discovery and development process.

References

  • Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Accessed January 22, 2024. [Link].

  • RSC Advances. "Piperazine based antimicrobial polymers: a review." Accessed January 22, 2024. [Link].

  • MDPI. "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." Accessed January 22, 2024. [Link].

  • ResearchGate. "(PDF) Antimicrobial and antioxidant activities of piperidine derivatives." Accessed January 22, 2024. [Link].

  • Cleveland Clinic. "What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples." Accessed January 22, 2024. [Link].

  • Study.com. "Sulfonamide: Mechanism of Action & Uses - Video." Accessed January 22, 2024. [Link].

  • ResearchGate. "Piperidine derivatives with antimicrobial activity..." Accessed January 22, 2024. [Link].

  • Protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Accessed January 22, 2024. [Link].

  • YouTube. "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)." Accessed January 22, 2024. [Link].

  • Academic Journals. "Antimicrobial and antioxidant activities of piperidine derivatives." Accessed January 22, 2024. [Link].

  • PubMed. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide." Accessed January 22, 2024. [Link].

  • Taylor & Francis Online. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Accessed January 22, 2024. [Link].

  • EUCAST. "Clinical Breakpoint Tables." Accessed January 22, 2024. [Link].

  • NIH. "Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC." Accessed January 22, 2024. [Link].

  • World Organisation for Animal Health. "Antimicrobial susceptibility testing (Broth microdilution method)." Accessed January 22, 2024. [Link].

  • ResearchGate. "(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Accessed January 22, 2024. [Link].

  • IACLD. "MIC & Etest." Accessed January 22, 2024. [Link].

  • ResearchGate. "Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity." Accessed January 22, 2024. [Link].

  • BMG Labtech. "The minimum bactericidal concentration of antibiotics." Accessed January 22, 2024. [Link].

  • EUCAST. "EUCAST - Home." Accessed January 22, 2024. [Link].

  • NIH. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC." Accessed January 22, 2024. [Link].

  • Public Health England. "Quality Control of Antimicrobial Susceptibility Testing." Accessed January 22, 2024. [Link].

  • NCBI Bookshelf. "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." Accessed January 22, 2024. [Link].

  • Microbiology Class. "STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM." Accessed January 22, 2024. [Link].

  • EUCAST. "EUCAST -standardising antimicrobial susceptibility testing in Europe." Accessed January 22, 2024. [Link].

  • MSD Manual Professional Edition. "Sulfonamides - Infectious Diseases." Accessed January 22, 2024. [Link].

  • DergiPark. "SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS." Accessed January 22, 2024. [Link].

  • NIH. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC." Accessed January 22, 2024. [Link].

  • Wikipedia. "Broth microdilution." Accessed January 22, 2024. [Link].

  • MDPI. "Sulfonamides with Heterocyclic Periphery as Antiviral Agents." Accessed January 22, 2024. [Link].

  • GCS Medical College. "Quality Control of Antimicrobial Susceptibility Tests." Accessed January 22, 2024. [Link].

  • Wikipedia. "Piperidine." Accessed January 22, 2024. [Link].

  • NIH. "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." Accessed January 22, 2024. [Link].

  • ResearchGate. "(PDF) EUCAST expert rules in antimicrobial susceptibility testing." Accessed January 22, 2024. [Link].

  • Frontier Research Publication. "Sulfonamide derivatives: Synthesis and applications." Accessed January 22, 2024. [Link].

  • NICD. "Antimicrobial susceptibility testing EUCAST disk diffusion method." Accessed January 22, 2024. [Link].

  • NIH. "Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC." Accessed January 22, 2024. [Link].

  • Leibniz Institute DSMZ. "Quality Control Strains." Accessed January 22, 2024. [Link].

  • CMAC. "Antimicrobial susceptibility testing by broth microdilution method: widely available modification." Accessed January 22, 2024. [Link].

  • PubChem. "Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID." Accessed January 22, 2024. [Link].

  • YouTube. "MIC (Broth Microdilution) Testing." Accessed January 22, 2024. [Link].

  • Microchem Laboratory. "Minimum Bactericidal Concentration (MBC) Test." Accessed January 22, 2024. [Link].

Sources

Application Notes and Protocols for the Investigation of Novel Piperidine-Sulfonamide Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Piperidine-Sulfonamide Analogs in Oncology

The confluence of the piperidine scaffold and the sulfonamide functional group has given rise to a promising class of molecules in modern medicinal chemistry and oncology research.[1][2] The sulfonamide group, a cornerstone of various therapeutic agents, imparts a diverse range of pharmacological activities, including well-documented antitumor properties.[3][4] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[5][6]

The piperidine ring, a prevalent heterocyclic moiety, is a key component in numerous anticancer agents, contributing to their efficacy against a spectrum of cancers including breast, prostate, and lung cancer.[1] The incorporation of the piperidine moiety can enhance the pharmacological properties of a compound, influencing its binding affinity to target proteins and its pharmacokinetic profile.

This document serves as a comprehensive guide for researchers and drug development professionals on the application of novel piperidine-sulfonamide compounds, exemplified by the hypothetical molecule Piperidine-3-sulfonamide hydrochloride, in cancer cell line studies. It provides a framework for elucidating the compound's mechanism of action and offers detailed protocols for its preclinical evaluation.

Hypothesized Mechanisms of Action and Key Signaling Pathways

Based on the extensive literature on sulfonamide and piperidine derivatives, a novel compound like this compound could exert its anticancer effects through several key mechanisms.[7] These include the inhibition of enzymes crucial for tumor growth and survival, such as:

  • Carbonic Anhydrases (CAs): Particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and are often overexpressed in hypoxic tumors.[7][8]

  • Tyrosine Kinases (TKs): These are pivotal in cancer cell signaling pathways.[7] For instance, vascular endothelial growth factor receptor-2 (VEGFR-2), a prominent member of the protein tyrosine kinase family, is a key target for anti-angiogenic therapy.[9][10][11]

  • Matrix Metalloproteinases (MMPs): These enzymes are essential for tumor invasion and metastasis.[7][12]

  • Pyruvate Kinase M2 (PKM2): A key player in cancer cell metabolism.[13][14]

The inhibition of these targets can lead to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][15]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothesized mechanism of action where a piperidine-sulfonamide analog inhibits a receptor tyrosine kinase (RTK), leading to the downstream suppression of a pro-survival signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Activates Compound Piperidine-3-sulfonamide hydrochloride Compound->RTK Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Hypothesized inhibition of an RTK signaling pathway by a piperidine-sulfonamide compound.

Experimental Protocols for In Vitro Evaluation

A systematic approach is crucial to characterize the anticancer properties of a novel piperidine-sulfonamide compound. The following experimental workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow Overview

Experimental_Workflow Start Start: Select Cancer Cell Lines Cytotoxicity Protocol 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Protocol 4: Western Blot Analysis of Key Signaling Proteins Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Synthesize Data & Propose Mechanism WesternBlot->Conclusion

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, A549 for lung cancer)[15][16]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine-sulfonamide compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Parameter Description
Cell Lines MCF-7 (Breast), PC3 (Prostate), A549 (Lung)
Seeding Density 5 x 10³ cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Parameter Description
Cell Line PC3
Compound Conc. IC50, 2x IC50
Incubation Time 24 hours
Detection Flow Cytometry
Protocol 3: Cell Cycle Analysis

Objective: To investigate if the compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[17]

Protocol 4: Western Blot Analysis

Objective: To examine the effect of the compound on the expression and phosphorylation of key proteins in a targeted signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression levels of target proteins between treated and untreated cells. An increase in the Bax/Bcl-2 ratio and cleaved caspase-3/PARP would be indicative of apoptosis induction.[1]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel piperidine-sulfonamide analogs as potential anticancer agents. The data generated from these experiments will help to elucidate the compound's mechanism of action, identify its molecular targets, and provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models. The versatile nature of the sulfonamide moiety suggests that these compounds could be tailored to inhibit a wide array of cancer-related targets, making them a fertile ground for the discovery of new cancer therapeutics.[2][7]

References

  • El-Sayad, K. A., Elmasry, G., & Abouzid, K. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Bhattacharya, S., & Banerjee, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Medicinal Chemistry, 65(15), 10243-10276. [Link]

  • Yin, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]

  • Al-Warhi, T., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13861–13874. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Galdina, E. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. [Link]

  • Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6973–6984. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(3), 734-748. [Link]

  • Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

  • Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1406-1416. [Link]

  • Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10333. [Link]

  • Suthar, S. K., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 63-73. [Link]

  • Liu, Y., et al. (2018). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Molecules, 23(10), 2533. [Link]

  • Nawrot-Gryka, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 26(18), 14321. [Link]

  • Gaber, N. N., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. [Link]

Sources

Application Note: Comprehensive In Vitro Evaluation of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of community-acquired MRSA and the need for cost-effective antimicrobials have renewed interest in the sulfonamide class. However, the in vitro evaluation of these antifolates presents unique challenges that frequently lead to false resistance data or irreproducible results. This guide details the critical "Thymidine Trap," the "Trailing Endpoint" phenomenon, and the precise protocols required to validate novel dihydropteroate synthase (DHPS) inhibitors.

Part 1: Mechanism & Rationale[1][2][3][4]

The Target: Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of DHPS, an enzyme obligate for bacterial folate synthesis.[1][2] Unlike mammals, which uptake pre-formed folate, most bacteria must synthesize it de novo.[2] Sulfonamides mimic para-aminobenzoic acid (PABA), effectively clogging the active site of DHPS and halting the production of dihydropteroic acid.[2]

The Synergistic Imperative

Because the folate pathway is linear, sulfonamides are rarely used as monotherapy. They are almost exclusively paired with dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim). Therefore, any evaluation of a novel sulfonamide must include synergy profiling.

Visualization: The Folate Blockade

The following diagram illustrates the sequential blockade of the folate pathway, highlighting the specific intervention points for Sulfonamides and their synergistic partners.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP Catalysis DHPS Enzyme: DHPS DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF Reduction DHFR Enzyme: DHFR SULFA SULFONAMIDES (Competitive Inhibitor) SULFA->DHPS Blocks TMP TRIMETHOPRIM (DHFR Inhibitor) TMP->DHFR Blocks

Figure 1: The Folate Biosynthesis Pathway. Sulfonamides compete with PABA for the DHPS active site, while Trimethoprim inhibits the downstream reduction of Dihydrofolate.

Part 2: Critical Pre-Analytical Considerations

The "Thymidine Trap" (Media Selection)

The Problem: Standard laboratory media (e.g., Luria Broth or standard Mueller-Hinton) often contain significant levels of thymidine. Bacteria can utilize exogenous thymidine to bypass the folate blockade via the "thymidine salvage pathway," rendering sulfonamides artificially inactive.

The Solution:

  • Mandatory Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • The Enzyme Fix: If using standard CAMHB, you must supplement with Lysed Horse Blood (LHB) (2.5% to 5% v/v). LHB contains the enzyme thymidine phosphorylase , which degrades thymidine in the media, restoring sulfonamide activity.

  • Validation: Verify media quality using Enterococcus faecalis ATCC 29212. If the MIC for sulfamethoxazole/trimethoprim is high, the media contains interfering thymidine.

Solubility & The "Trailing" Effect
  • Solvent: Novel sulfonamides are often hydrophobic. Dissolve stock solutions in DMSO or 0.1 M NaOH. Ensure the final DMSO concentration in the assay plate is <1% to avoid solvent toxicity.

  • The Readout: Sulfonamides are bacteriostatic . They inhibit growth but do not instantly kill. This results in "trailing endpoints"—a gradual reduction in turbidity rather than a sharp cutoff.

    • Rule: Read the MIC at 80% inhibition compared to the growth control, not 100% clearance.

Part 3: Experimental Protocols

Protocol A: MIC Determination (Broth Microdilution)

Based on CLSI M07 guidelines.

Materials:

  • Test Compound (Novel Sulfonamide)

  • Standard Control: Sulfamethoxazole (SMX)

  • Media: CAMHB + 2.5% Lysed Horse Blood (LHB)

  • Organism: S. aureus ATCC 29213 (QC strain)

  • 96-well round-bottom plates

Workflow:

  • Stock Prep: Prepare 10 mg/mL stock of test compound in DMSO.

  • Dilution: Create a 2-fold serial dilution series in CAMHB+LHB across the 96-well plate (Final volume: 50 µL/well). Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum:

    • Prepare a 0.5 McFarland suspension from fresh colonies.

    • Dilute 1:100 in CAMHB+LHB to achieve

      
       CFU/mL.
      
    • Add 50 µL of inoculum to each well (Final assay density:

      
       CFU/mL).
      
  • Incubation: 16–20 hours at 35°C (ambient air).

  • Analysis:

    • Visual: Look for the "button" of sedimented cells.

    • The 80% Rule: The MIC is the lowest concentration where growth is inhibited by

      
      . There may be a faint haze (trailing growth) in the MIC well; ignore this haze.
      
Protocol B: Synergy Assessment (Checkerboard Assay)

To determine if the novel sulfonamide synergizes with Trimethoprim (TMP).

Workflow:

  • Matrix Setup:

    • Vertical Axis (Rows A-H): Serial dilution of Novel Sulfonamide (e.g., 0 to 64 µg/mL).

    • Horizontal Axis (Cols 1-12): Serial dilution of Trimethoprim (e.g., 0 to 4 µg/mL).

  • Inoculation: Add

    
     CFU/mL bacteria to all wells.
    
  • Incubation: 18 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index for the well with the lowest combined concentration showing inhibition.

Data Analysis (FIC Index):



FIC Index ValueInterpretationClinical Relevance

Synergy High potential for combination therapy (like Bactrim).

to

IndifferenceNo benefit to combination.

AntagonismCombination reduces efficacy (Avoid).
Protocol C: Cytotoxicity & Selectivity (MTT Assay)

To ensure the compound kills bacteria, not human cells.

Materials:

  • HepG2 or HEK293 mammalian cells.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3][4][5]

Workflow:

  • Seed cells (

    
     cells/well) in DMEM and incubate for 24h.
    
  • Add serial dilutions of the sulfonamide. Incubate for 24h.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4h. Metabolic activity converts yellow MTT to purple formazan.[3][4][5]

  • Solubilize crystals with DMSO and read OD at 570 nm.

  • Calculate

    
     (Concentration cytotoxic to 50% of cells).
    

Selectivity Index (SI):



  • Target: An SI

    
     is generally considered a promising lead for optimization.
    

Part 4: Experimental Workflow Diagram

Workflow Start Compound Library Dilution Serial Dilution (DMSO Stock) Start->Dilution Media Media Prep: CAMHB + Lysed Horse Blood (Thymidine Phosphorylase) Media->Dilution Supplement Inoculum Inoculum: 5x10^5 CFU/mL Dilution->Inoculum Incubate Incubation: 16-20h @ 35°C Inoculum->Incubate Read Readout: 80% Inhibition (Ignore Haze) Incubate->Read Decision Is SI > 10? Read->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes Discard Discard Decision->Discard No

Figure 2: Step-by-step workflow for validating sulfonamide efficacy, emphasizing the critical media supplementation step.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters.

  • National Institutes of Health (NIH). (2000). Crystal structure of Mycobacterium tuberculosis 6-hydroxymethyl-7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action.

  • American Society for Microbiology. (2016). Antimicrobial Susceptibility Testing Protocols.

  • Nature Protocols. (2006). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.

Sources

Application Note: Piperidine Scaffolds as Chemical Probes in Neural Circuitry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in neuroscience, serving as the core pharmacophore for ligands targeting the cholinergic, dopaminergic, and sigma receptor systems. Its conformational flexibility allows it to mimic the bioactive conformations of endogenous neurotransmitters like acetylcholine and dopamine.

This Application Note provides validated protocols for using piperidine derivatives to interrogate neural circuits. Unlike general pharmacological guides, this document focuses on chemical probe application —using these molecules to map receptor distribution, validate drug targets, and quantify synaptic function in research settings.

Structural Basis of Piperidine Versatility

The piperidine ring's ubiquity arises from its ability to position functional groups in specific vectors relative to a basic nitrogen atom (pKa ~11). This nitrogen often serves as a proton acceptor at physiological pH, forming critical ionic bonds (salt bridges) with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and transporters.

Target SystemRepresentative Piperidine ProbeMechanism of ActionKey Structural Feature
Cholinergic Donepezil (Aricept)AChE Inhibitor (Dual binding)N-benzylpiperidine aligns with catalytic anionic site.
Dopaminergic Methylphenidate / GBR 12909DAT Reuptake Inhibitor3,4-disubstituted piperidine mimics dopamine transition state.
Sigma Receptors Pridopidine / PPBPSigma-1 Agonist (Chaperone)4-phenylpiperidine core interacts with ER membrane interfaces.
Opioid Fentanyl / Loperamide

-Opioid Agonist
4-anilidopiperidine provides high lipophilicity for BBB penetration.

Module A: Cholinergic System Interrogation

Context: Acetylcholinesterase (AChE) Inhibition

Research into Alzheimer’s disease and cognitive enhancement relies on quantifying AChE activity.[1] Piperidine derivatives like Donepezil are unique because they bind both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme, creating a high-affinity "molecular clamp."

Protocol 1: High-Throughput Modified Ellman Assay

This protocol is optimized for screening piperidine-based libraries for AChE inhibitory potency (


) using a 96-well microplate format.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh).[2][3] The released thiocholine reacts with DTNB (Ellman’s Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), which is yellow (


 nm).[2]

Materials:

  • Enzyme: Recombinant Human AChE (0.5 U/mL in 0.1% BSA).

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM stock).

  • Reagent: DTNB (Ellman's Reagent, 3 mM in buffer).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.1). Note: pH 8.0 is critical for the thiol-disulfide exchange.

  • Inhibitor: Piperidine derivative (dissolved in DMSO; final DMSO <1%).

Step-by-Step Methodology:

  • Preparation: Dilute piperidine derivatives in Buffer to 10x the desired final concentration.

  • Plating: Add 20 µL of Test Compound (or Vehicle Control) to wells.

  • Enzyme Addition: Add 50 µL of AChE solution.

  • Pre-Incubation (Critical): Incubate for 15 minutes at 25°C .

    • Scientist's Note: Piperidine inhibitors often exhibit slow-onset binding kinetics. Skipping this step leads to underestimation of potency.

  • Reaction Initiation: Add 130 µL of Master Mix (Buffer + DTNB + ATCh).

    • Final concentrations: 0.5 mM ATCh, 0.3 mM DTNB.

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (Velocity,

    
    ) of the linear portion. Determine % Inhibition:
    
    
    
    
Mechanistic Visualization: AChE Inhibition

AChE_Mechanism ACh Acetylthiocholine (Substrate) Complex Enzyme-Substrate Complex ACh->Complex Binds CAS Enzyme AChE Enzyme (Active) Enzyme->Complex Product Thiocholine + Acetate Complex->Product Hydrolysis Color TNB Anion (Yellow, 412nm) Product->Color + DTNB (Thiol Exchange) DTNB DTNB (Ellman's Reagent) DTNB->Color Inhibitor Piperidine Derivative (Donepezil-like) Inhibitor->Enzyme Blocks CAS & PAS (Dual Binding) Inhibitor->Complex Non-competitive Binding

Figure 1: The Ellman reaction pathway. Piperidine derivatives (black hexagon) inhibit the enzyme prior to hydrolysis, preventing the formation of Thiocholine and the subsequent yellow colorimetric signal.

Module B: Dopaminergic Signaling (DAT)

Context: Dopamine Transporter Inhibition

Piperidine analogs of Methylphenidate and GBR 12909 are standard tools for studying the Dopamine Transporter (DAT).[4] These probes are essential for distinguishing between transport substrates (which are translocated) and reuptake inhibitors (which block the channel).

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Assay

This ex vivo assay measures the ability of a piperidine probe to block the reuptake of dopamine into presynaptic terminals.

Materials:

  • Tissue: Rat striatal synaptosomes (P2 fraction).

  • Radioligand: [³H]-Dopamine (Specific Activity ~40-60 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, oxygenated.

  • Blocker: Pargyline (MAO inhibitor) and Ascorbic acid (antioxidant) must be added to preventing dopamine degradation.

Step-by-Step Methodology:

  • Tissue Prep: Homogenize striatal tissue in ice-cold sucrose (0.32 M). Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (12,000 x g, 20 min) to pellet synaptosomes. Resuspend in KRH buffer.

  • Equilibration: Aliquot synaptosomes and incubate at 37°C for 5 minutes to restore metabolic activity.

  • Drug Treatment: Add Piperidine Probe (1 nM – 10 µM) and incubate for 10 minutes.

  • Uptake Initiation: Add [³H]-Dopamine (final conc. 50 nM).

  • Active Transport: Incubate for exactly 5 minutes at 37°C .

    • Control: Run a parallel set at 4°C (measures non-specific binding/diffusion, as active transport is temp-dependent).

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation:

    
    
    

Module C: Sigma-1 Receptor (Neuroprotection)

Context: ER Stress Modulation

The Sigma-1 receptor (S1R) is an ER-resident chaperone protein.[5] 4-phenylpiperidine ligands (e.g., PPBP, Pridopidine) are used as agonists to promote neuroprotection in ischemia models. Unlike GPCRs, S1R does not signal via G-proteins but via protein-protein interactions.

Key Research Application: Using piperidine agonists to stabilize the IP3 receptor at the Mitochondria-Associated Membrane (MAM), thereby ensuring proper Calcium (


) transfer and preventing mitochondrial excitotoxicity.
Experimental Workflow: Piperidine Probe Development

Workflow Design Scaffold Design (4-phenylpiperidine) Synthesis Chemical Synthesis (Reductive Amination) Design->Synthesis Screen Primary Screen (Radioligand Binding) Synthesis->Screen Select Selectivity Profiling (Sigma-1 vs Sigma-2 vs DAT) Screen->Select Hit ID Select->Design SAR Feedback Func Functional Assay (Ca2+ Flux / ER Stress) Select->Func Lead Opt InVivo In Vivo Validation (Ischemia Model) Func->InVivo Candidate

Figure 2: Development pipeline for Sigma-1 receptor ligands. Note the critical "Selectivity Profiling" step, as piperidines can cross-react with DAT and NMDA receptors.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Gobec, S., et al. (2018). Design, synthesis and biological evaluation of N-benzylpiperidine carbamates as multi-targeted acetylcholinesterase and butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit (MAK119) Technical Bulletin.

  • Ruarus, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences.

Sources

Experimental design for testing piperidine sulfonamides in animal models

Author: BenchChem Technical Support Team. Date: February 2026

From Formulation to Efficacy in Neuropathic Pain Models (Nav1.7)

Introduction: The Scaffold and the Challenge

Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, particularly for targeting voltage-gated sodium channels (e.g., Nav1.7 ) and chemokine receptors (e.g., CCR2 ). While the sulfonamide moiety provides critical hydrogen-bonding interactions with channel residues, the piperidine ring often serves as a hydrophobic core or a linker to solubilizing groups.

However, this class presents distinct translational challenges:

  • Solubility: The lipophilic nature of the sulfonamide-aryl core often leads to poor aqueous solubility (Class II/IV in BCS).

  • Target Engagement: For Nav1.7 inhibitors, the drug must reach the Dorsal Root Ganglia (DRG) at therapeutic concentrations while minimizing central nervous system (CNS) penetration to reduce side effects.

  • Metabolic Stability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation), potentially limiting half-life (

    
    ).
    

This guide provides a standardized workflow for evaluating these compounds, prioritizing DRG exposure and neuropathic pain efficacy using the Chronic Constriction Injury (CCI) model.

Module 1: Formulation Strategy (The "Go/No-Go" Step)

Before in vivo testing, a stable vehicle must be established. Piperidine sulfonamides often crystallize out of standard saline solutions.

Protocol A: Solubility Screen & Vehicle Selection

Objective: Achieve a homogeneous suspension or solution for oral (PO) or intraperitoneal (IP) dosing.

Reagents:

  • Dimethyl sulfoxide (DMSO) - Solubilizer

  • Polyethylene Glycol 400 (PEG400) - Co-solvent

  • Tween 80 - Surfactant

  • 0.5% Methylcellulose (MC) or Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) - Suspending agents
    

Step-by-Step Formulation:

  • Initial Dissolution: Weigh the compound. Dissolve in 5% DMSO (v/v of final volume). Vortex for 2 minutes.

    • Checkpoint: If clear, proceed. If cloudy, sonicate at 37°C for 5 minutes.

  • Co-Solvent Addition: Add 40% PEG400 slowly while vortexing.

  • Bulking:

    • Option A (Solution): Add 55% Saline or Water.

    • Option B (Suspension - Preferred for high doses): Add 0.5% Methylcellulose (MC) in water.

  • pH Adjustment: Check pH. Piperidine nitrogens are basic (

    
    ), while sulfonamides are weakly acidic (
    
    
    
    ). Adjust to pH 5–7 using 0.1N HCl or NaOH to prevent precipitation.

Visualizing the Decision Matrix:

FormulationDecision Start Compound Weighing DMSO Dissolve in 5% DMSO Start->DMSO Check1 Clear Solution? DMSO->Check1 PEG Add 40% PEG400 Check1->PEG Yes Sonicate Sonicate 37°C / 5 min Check1->Sonicate No Route Intended Route? PEG->Route Sonicate->PEG Sol_IV Add 55% Saline (For IV/IP) Route->Sol_IV IV/IP Sus_PO Add 0.5% Methylcellulose (For PO) Route->Sus_PO Oral (PO)

Caption: Formulation decision tree for lipophilic piperidine sulfonamides to ensure bioavailability.

Module 2: Pharmacokinetics & DRG Exposure

For Nav1.7 inhibitors, plasma concentration is a surrogate; DRG concentration is the determinant of efficacy.

Protocol B: Tissue Distribution Study

Animals: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 10 mg/kg (PO).

  • Dosing: Administer formulation via oral gavage.

  • Sampling: Euthanize animals at

    
     (usually 1-2 hours) and terminal phase (6-8 hours).
    
  • Tissue Collection (Critical):

    • Collect Plasma (Lithium Heparin tubes).

    • Collect L4-L6 DRGs (Bilateral). Note: These ganglia innervate the sciatic nerve.

    • Collect Brain (to calculate Brain:Plasma ratio).

  • Bioanalysis: Homogenize tissues. Analyze via LC-MS/MS (MRM mode).

Target Thresholds:

Parameter Target Value Rationale

| Plasma


  | > 1000 nM | Ensures systemic coverage. |
| DRG:Plasma Ratio  | > 0.5 | Compound must penetrate the ganglion sheath. |
| Brain:Plasma Ratio  | < 0.1 | Low CNS penetration reduces dizziness/sedation risks. |
Module 3: Efficacy - Chronic Constriction Injury (CCI)

The CCI model (Bennett & Xie, 1988) is the gold standard for testing Nav1.7 inhibitors as it induces robust mechanical allodynia dependent on sodium channel upregulation.

Protocol C: Surgical Induction of Neuropathic Pain

Reference: Bennett G.J., Xie Y.K. Pain (1988).[1]

  • Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

  • Incision: Shave the left thigh. Make an incision through the biceps femoris.[1]

  • Isolation: Expose the sciatic nerve (~1 cm) proximal to the trifurcation.

  • Ligation (The Art):

    • Pass 4 ligatures (4-0 Chromic Gut) around the nerve.[1]

    • Spacing: 1 mm apart.

    • Tightness: Tie loosely.[1][2][3] The knot should barely constrict the nerve (visible slight indentation). Do not arrest blood flow.

  • Closure: Suture muscle (silk) and staple skin.[1]

  • Recovery: Allow 14 days for peak allodynia to develop.

Protocol D: Behavioral Testing (Von Frey)

Readout: Mechanical Withdrawal Threshold (MWT).

  • Habituation: Place rats in wire-mesh cages for 30 mins/day for 2 days prior to testing.

  • Baseline: Measure MWT before dosing (

    
    ).
    
  • Dosing: Administer Piperidine Sulfonamide (e.g., 30 mg/kg PO) or Vehicle.

  • Testing: Apply Von Frey filaments to the mid-plantar surface of the injured hind paw at 1, 3, and 6 hours post-dose.

  • Scoring: Use the Up-Down Method (Dixon) to calculate the 50% withdrawal threshold.

Experimental Workflow Diagram:

CCI_Workflow Surgery Day 0: CCI Surgery (4 Ligatures) Recov Day 1-13: Recovery & Allodynia Dev Surgery->Recov Screen Day 14: Baseline Test (Select <4g Threshold) Recov->Screen Group Randomization Screen->Group Dose Day 15: Dosing (Vehicle vs Compound) Group->Dose Test Von Frey Testing (1h, 3h, 6h) Dose->Test

Caption: Timeline for the Chronic Constriction Injury (CCI) model for neuropathic pain assessment.

Data Analysis & Interpretation
Calculating % Maximum Possible Effect (%MPE)

To normalize data across animals with varying baselines:



  • Interpretation:

    • < 20% MPE: Inactive.[4]

    • 20-50% MPE: Moderate Efficacy (Likely requires dose optimization).

    • > 50% MPE: Robust Analgesia (Comparable to Gabapentin positive control).

Statistical Analysis
  • Design: Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

  • n-value: Minimum n=8 rats per group for 80% power.

References
  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. Link

  • McKerrall, S. J., et al. (2018). Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 369–374. Link

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. (Specific reference to Sulfonamide acidity and formulation). Link

  • Chakrabarti, A., et al. (2019). Pharmacological and Pharmacokinetic Characterization of Nav1.7 Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 370(3). Link

Sources

Troubleshooting & Optimization

Overcoming solubility problems of piperidine sulfonamides in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility problems of piperidine sulfonamides in biological assays Ticket ID: #SOL-PIP-SULF-001 Status: Open Resource Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Dilemma

Piperidine sulfonamides represent a classic medicinal chemistry paradox. The sulfonamide moiety provides essential hydrogen bonding interactions (often targeting metalloproteases or GPCRs), while the piperidine ring adds necessary lipophilic bulk for membrane permeability. However, this combination frequently results in compounds that are "Brick Dust" —high melting point solids with poor aqueous solubility.

In biological assays, this manifests as two distinct failure modes:

  • Catastrophic Precipitation: The compound "crashes out" upon addition to aqueous media, causing false negatives (loss of potency) or false positives (precipitate scattering light in optical assays).

  • Non-Specific Binding (NSB): The lipophilic piperidine tail drives the molecule to adsorb onto plastic microplates, effectively removing the free drug from the assay.

This guide provides validated workflows to diagnose and resolve these issues without compromising assay integrity.

Part 1: Diagnostic Workflow

Before altering your assay buffer, you must determine if the issue is thermodynamic solubility (absolute limit) or kinetic solubility (precipitation rate). Use the following decision tree to diagnose the root cause.

Solubility_Workflow Start Compound Added to Assay Media VisualCheck Visual/Microscopic Inspection (Is precipitate visible?) Start->VisualCheck Nephelometry Run Nephelometry/Light Scattering (Detect sub-visible aggregates) VisualCheck->Nephelometry No visible particles Precip_Yes Precipitation Detected VisualCheck->Precip_Yes Visible particles Nephelometry->Precip_Yes High Scatter Signal Precip_No No Precipitation Nephelometry->Precip_No Low Scatter Signal Check_Conc Check Assay Concentration vs. Kinetic Solubility Limit Precip_Yes->Check_Conc NSB_Check Suspect Non-Specific Binding (NSB) (Loss of potency without precipitate) Precip_No->NSB_Check Sol_Strategy Apply Intermediate Dilution Protocol (See Module 2) Check_Conc->Sol_Strategy Conc < 100µM Form_Strategy Apply Cyclodextrin Complexation (See Module 3) Check_Conc->Form_Strategy Conc > 100µM Plate_Strategy Switch to Low-Binding Plates (See Module 4) NSB_Check->Plate_Strategy

Figure 1: Diagnostic decision tree for isolating solubility vs. adsorption issues in bioassays.

Part 2: Troubleshooting Modules

Module 1: The "Crash Out" Phenomenon (Kinetic Solubility)

The Problem: You prepare a 10 mM stock in DMSO. When you pipette this directly into your cell culture media (aqueous), the compound immediately precipitates. This happens because the local concentration of water spikes around the droplet before mixing is complete.

The Solution: The Intermediate Dilution Method . Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic compounds.

Validated Protocol: Intermediate Dilution
  • Stock Preparation: Prepare 10 mM compound stock in 100% anhydrous DMSO.

  • Intermediate Step: Dilute compound 20-fold into a "transition buffer" (e.g., PBS + 5% DMSO) or pure DMSO to create a 100x or 500x concentrate.

    • Why: This breaks the strong crystal lattice energy gradually.

  • Final Addition: Add the intermediate solution to the assay plate containing cells/media.

    • Target: Final DMSO concentration should be

      
       0.5% (v/v).[1][2][3]
      
Data: DMSO Tolerance in Common Cell Lines

High concentrations of DMSO are cytotoxic and can permeabilize membranes, creating artifacts.

Cell Line TypeMax Recommended DMSO (%)Toxicity Mechanism
Primary Neurons 0.1%High sensitivity; membrane disruption alters firing.
HepG2 (Liver) 0.5% - 1.0%Robust, but metabolic enzymes (CYP450) inhibited >1%.
CHO / HEK293 0.5%Standard screening lines; robust.
Stem Cells (iPSC) 0.1%DMSO induces differentiation (e.g., into cardiac lineage).
Module 2: The Invisible Loss (Non-Specific Binding)

The Problem: Your assay shows low potency (high IC50), but nephelometry shows no precipitate. The piperidine ring is likely adhering to the hydrophobic polystyrene of the microplate or pipette tips.

The Solution: Block the surface or change the material.

Troubleshooting Guide
  • Step 1: Change the Plate. Switch from standard Polystyrene (PS) to Polypropylene (PP) or Low-Binding (Non-Binding Surface - NBS) plates. PP has lower affinity for aromatic rings than PS.

  • Step 2: Add a Surfactant (with caution). Add 0.01% Tween-20 or Triton X-100 to the assay buffer.

    • Note: Ensure the surfactant does not lyse your specific cell line.

  • Step 3: Carrier Proteins. Include 0.1% Bovine Serum Albumin (BSA) in the buffer. The albumin binds the lipophile reversibly, keeping it in solution but available for the receptor.

Module 3: Advanced Formulation (Cyclodextrins)

The Problem: The compound is biologically active only at concentrations where it is insoluble (e.g., >50 µM), and DMSO limits have been reached.

The Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Unlike DMSO, cyclodextrins encapsulate the hydrophobic piperidine tail in a "donut" shape, shielding it from water without altering the compound's chemical structure.
Protocol: Cyclodextrin Complexation for Bioassays

This protocol replaces DMSO as the primary vehicle.

  • Preparation of Vehicle: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Compound Solubilization:

    • Weigh solid piperidine sulfonamide.

    • Add the 20% HP-

      
      -CD solution directly to the powder.
      
    • Critical Step: Sonicate in a water bath for 30–60 minutes at room temperature. The solution should turn clear.

  • Assay Dilution: Dilute this stock directly into cell media.

    • Advantage:[4][5][6][7] Cells can tolerate HP-

      
      -CD up to 1-2%, allowing for much higher drug loading than DMSO.
      

Part 3: Frequently Asked Questions (FAQs)

Q: My compound precipitates after 24 hours of incubation. Is the data valid? A: Likely not. This is "time-dependent precipitation." The compound was supersaturated initially. For 24h+ assays (e.g., proliferation), you must determine the Thermodynamic Solubility limit (equilibrium solubility) rather than just kinetic solubility. If your IC50 is above this limit, the result is an artifact.

Q: Can I heat the DMSO stock to dissolve the compound? A: Yes, but with caution. Piperidine sulfonamides are generally thermally stable, but DMSO decomposes at high temperatures. Heat to 37°C or 50°C max, and vortex immediately . Ensure it does not crash out upon cooling to Room Temperature (RT) before use.

Q: Why does my serial dilution curve look flat? A: This is the classic "solubility cutoff" signature. Above a certain concentration, the compound precipitates, meaning the actual concentration in solution is constant (the solubility limit), regardless of how much more you add. Check this using the Nephelometry workflow in Figure 1.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

  • Markossian S, et al. (Eds).[8] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. "DMSO Tolerance and Solubility in Assays."

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Banks, P. (2015). "Troubleshooting Non-Specific Binding in Microplate Assays." BioTek (Agilent) Technical Notes.

Sources

Technical Support Center: Purification of Piperidine-3-sulfonamide Hydrochloride

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with purifying Piperidine-3-sulfonamide hydrochloride (P3S-HCl). Unlike aromatic sulfonamides, this aliphatic heterocycle presents unique difficulties due to its high polarity, lack of strong UV chromophores, and amphoteric potential.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your specific impurity profile. Use the logic flow below to determine the optimal purification strategy.

PurificationLogicStartCrude P3S-HCl(Post-Synthesis)CheckImpurityAnalyze Impurity Profile(H-NMR / LC-MS)Start->CheckImpurityDecision1Major Impurity Type?CheckImpurity->Decision1InorganicInorganic Salts(NaCl, KCl, Ammonium)Decision1->Inorganic High Salt ContentOrganicOrganic Impurities(Unreacted SM, Byproducts)Decision1->Organic Organic ResiduesIsomericStereo/Regio IsomersDecision1->Isomeric Isomeric MixAction_DesaltProtocol A:Solvent Trituration / Resin DesaltingInorganic->Action_DesaltAction_RecrystProtocol B:Bi-phasic Recrystallization(EtOH/Et2O)Organic->Action_RecrystAction_HILICProtocol C:Prep-HPLC (HILIC Mode)Isomeric->Action_HILIC

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity characterization.[1]

Part 2: Detailed Purification Protocols

Protocol A: Removal of Inorganic Salts (Desalting)

Issue: Synthesis often involves neutralization steps (e.g., HCl removal) that leave residual inorganic salts (NaCl, NH₄Cl) trapped in the hygroscopic product. Mechanism: Exploiting the differential solubility of organic amine salts vs. inorganic salts in anhydrous alcohols.

Step-by-Step Guide:

  • Drying: Ensure the crude solid is completely dry (vacuum oven at 40°C) to prevent water from solubilizing inorganic salts.[1]

  • Solubilization: Suspend the crude solid in anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Ratio: Use approx. 10 mL solvent per gram of crude.[1]

  • Sonication: Sonicate for 15 minutes. The P3S-HCl will dissolve, while inorganic salts (NaCl/KCl) remain suspended.[1]

  • Filtration: Filter through a Celite pad or a 0.45 µm PTFE membrane.[1]

  • Concentration: Evaporate the filtrate to dryness. The residue is now salt-depleted.[1]

Protocol B: Bi-Phasic Recrystallization (The "Anti-Solvent" Method)

Issue: P3S-HCl is too soluble in water/methanol for standard cooling crystallization.[1] Mechanism: Inducing supersaturation by adding a non-polar "anti-solvent" to a polar solution.[1]

ParameterSpecification
Primary Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)
Anti-Solvent Diethyl Ether (Et₂O) or MTBE
Temperature Dissolve at 50°C; Crystallize at 4°C to -20°C
Expected Yield 60-80%

Procedure:

  • Dissolve the crude P3S-HCl in the minimum amount of warm Absolute Ethanol (approx. 50-60°C).

    • Tip: If the solution is colored, treat with activated charcoal for 10 mins and filter hot.

  • Remove from heat.[1] While stirring, add Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few drops of Ethanol to just clear the solution again.[1]

  • Seal the flask and place it in the refrigerator (4°C) overnight.

    • Troubleshooting: If oiling out occurs (separation of a liquid gum instead of crystals), scratch the glass with a spatula or add a seed crystal.

  • Filter the white crystalline precipitate and wash with cold Ether.[1]

Protocol C: Preparative HPLC (HILIC Mode)

Issue: Separation of stereoisomers or stubborn organic impurities. Challenge: P3S-HCl is highly polar and elutes in the void volume of standard C18 columns. It also lacks a strong UV chromophore.[1]

Recommended System:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide or Bare Silica phase.[1]

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Formate Buffer (pH 3.0).[1]

    • Gradient: High organic (90% ACN) to lower organic (60% ACN).[1]

  • Detection: CAD (Charged Aerosol Detector) or ELSD is essential.[1] UV detection at 210 nm is unreliable due to low extinction coefficients and solvent cutoff interference.[1]

Part 3: Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing. What is happening?

Cause: This is a common phenomenon with amine salts.[1][2] It occurs when the phase separation happens at a temperature above the melting point of the solvated crystal, or if residual water is present. Solution:

  • Dry Solvents: Ensure your Ethanol and Ether are anhydrous.[1] Even 1% water can cause oiling.[1]

  • Slow Addition: Add the anti-solvent more slowly.

  • Trituration: If an oil forms, decant the supernatant solvent and add fresh Diethyl Ether. Vigorously stir/scratch the oil until it solidifies into a powder.

Q2: My yield is low after recrystallization.

Cause: P3S-HCl is extremely soluble in alcohols.[1] You may have used too much primary solvent.[1] Solution:

  • Evaporate the mother liquor to half volume and repeat the crystallization (Second Crop).

  • Switch to Isopropanol (IPA) as the primary solvent; P3S-HCl is less soluble in IPA than in MeOH/EtOH, improving recovery.[1]

Q3: How do I detect this compound on HPLC? I see no peaks at 254 nm.

Cause: Piperidine-3-sulfonamide lacks a conjugated pi-system (aromatic ring), rendering it invisible to standard UV detection at 254 nm.[1] Solution:

  • Derivatization: React a small aliquot with Tosyl Chloride or Benzoyl Chloride pre-column.[1] This attaches a UV-active chromophore to the piperidine nitrogen, allowing standard UV detection [1, 2].

  • Alternative Detectors: Use Refractive Index (RI), ELSD, or Mass Spectrometry (LC-MS) for direct detection.[1]

Q4: The product is hygroscopic (turns sticky in air).[1] How do I handle it?

Cause: Amine hydrochloride salts are naturally hygroscopic.[1] Solution:

  • Store under an inert atmosphere (Argon/Nitrogen).[1]

  • Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours before weighing.

  • If the salt form is too difficult to handle, consider converting it to the Tosylate (TsOH) salt, which is often more crystalline and less hygroscopic than the HCl salt.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[3] Link

  • CymitQuimica.[1] (n.d.). Piperidine hydrochloride - CAS 6091-44-7 Properties and Safety. Link

  • National Center for Biotechnology Information.[1] (2025).[1][4] PubChem Compound Summary for CID 8082, Piperidine. Link

  • PrepChem. (n.d.). Synthesis of N-substituted piperidine derivatives via recrystallization methods. Link

Addressing poor cell permeability of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Biology & Medicinal Chemistry Support Hub. Subject: Troubleshooting Cell Permeability in Piperidine-Based Scaffolds Ticket ID: PIP-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Overview: The "Piperidine Paradox"

Piperidine is a privileged scaffold, present in over 12 pharmaceutical blockbusters (e.g., Donepezil, Fentanyl). However, it presents a recurring physicochemical challenge: The Cationic Trap.

The piperidine nitrogen typically has a pKa of 10–11. At physiological pH (7.4), >99.9% of the compound exists as a protonated cation (


). While this cation often drives high-affinity binding via salt bridges (e.g., with Asp/Glu residues in the pocket), it drastically reduces passive membrane permeability and increases susceptibility to P-glycoprotein (P-gp) efflux and lysosomal trapping.

This guide provides a systematic workflow to diagnose and resolve these issues without sacrificing potency.

Module 1: Diagnostic Workflow

User Query: "My compound has single-digit nanomolar potency in biochemical assays but shows >100x potency loss in cell-based assays. Is this a permeability issue?"

Technical Response: A "Cell Shift" (ratio of Cell IC50 / Biochemical IC50) > 20 often indicates a permeability barrier, but you must distinguish between passive diffusion limits , active efflux , and subcellular sequestration .

Diagnostic Decision Tree

Use the following logic flow to identify the root cause before synthesizing new analogs.

Piperidine_Diagnosis Start High Biochemical Potency Low Cell Potency Step1 Check LogD & Solubility Start->Step1 Step2 Run PAMPA (pH 7.4) Step1->Step2 Good Sol Result1 Solubility Limited Step1->Result1 Low Sol Step3 MDR1-MDCK Assay (+/- Inhibitor) Step2->Step3 Mod/High Pe Result2 Passive Diffusion Issue (High pKa) Step2->Result2 Low Pe (<10^-6) Step4 Lysosomal Trapping Assay (LysoTracker) Step3->Step4 Efflux Ratio < 2 Result3 P-gp Efflux Substrate Step3->Result3 Efflux Ratio > 2 Result4 Lysosomal Sequestration Step4->Result4 High Accumulation Result5 Target Engagement Issue Step4->Result5 No Trapping

Figure 1: Diagnostic logic for identifying the cause of poor cellular potency in basic amines.

Module 2: Structural Optimization (The Chemistry)

User Query: "How do I improve permeability without removing the basic nitrogen required for binding?"

Technical Response: You must lower the pKa of the piperidine nitrogen. Reducing pKa from 10.5 to ~8.0 increases the fraction of neutral species at pH 7.4 by nearly two orders of magnitude, significantly boosting passive diffusion.

Strategy A: Fluorination (Electronic Modulation)

Introduction of fluorine on the piperidine ring creates an inductive electron-withdrawing effect (EWG), lowering the basicity of the amine.

  • 
    -Fluorination:  Adding a fluorine at the C3 position (beta to nitrogen) typically lowers pKa by 1.5–2.0 units.
    
  • Gem-difluorination: Adding two fluorines can lower pKa by 3–4 units but increases lipophilicity (LogP).

Strategy B: Bioisosteric Replacement

Replace the piperidine with scaffolds that possess lower intrinsic basicity or different vectors.

ScaffoldApprox pKaPermeability ImpactStructural Note
Piperidine ~11.0LowBaseline. High lysosomal trapping risk.
Morpholine ~8.3HighOxygen atom reduces basicity via induction.
Piperazine ~9.8ModerateSecond nitrogen allows functionalization (EWG caps).
2-Azaspiro[3.3]heptane ~10.5ModerateChanges vector; lowers LogD (solubility benefit).
3-F-Piperidine ~9.2HighInductive effect lowers pKa; maintains steric profile.
Optimization Workflow

Optimization_Strategy Base Piperidine Lead (pKa ~11, Low Perm) Strat1 Strategy 1: Fluorination Base->Strat1 Strat2 Strategy 2: Bioisosteres Base->Strat2 Mod1 3-Fluoro-piperidine (pKa ~9.2) Strat1->Mod1 Mod2 Morpholine (pKa ~8.3) Strat2->Mod2 Mod3 Spirocycles (Vector Change) Strat2->Mod3 Outcome Increased Neutral Fraction Improved Permeability Mod1->Outcome Mod2->Outcome Mod3->Outcome

Figure 2: Structural modification strategies to modulate pKa and improve permeability.

Module 3: Assay Troubleshooting (The Biology)

User Query: "My PAMPA data is inconsistent, and I suspect lysosomal trapping. How do I confirm this?"

Technical Response: Standard PAMPA conditions often fail for basic amines because the lipids may not mimic the blood-brain barrier (BBB) or cell membrane accurately for cations.

Protocol 1: Optimized PAMPA for Basic Amines
  • Lipid Composition: Do not use standard hexadecane. Use 2% DOPC (dioleoylphosphatidylcholine) in dodecane.[1] This better mimics the fluidity of biological membranes for cationic drugs.

  • pH Gradient:

    • Donor Well: pH 7.4 (Physiological).[2]

    • Acceptor Well: pH 7.4 or pH 6.5 (sink condition).

    • Tip: If permeability is undetectable at pH 7.4, run a "pH Scan" (pH 8.0, 9.0, 10.0). If permeability spikes at high pH, your issue is strictly pKa-driven.

Protocol 2: Lysosomal Trapping Confirmation

Basic amines get trapped in acidic lysosomes (pH ~5.0) via protonation, reducing the concentration available for the cytosolic target.

  • Reagent: LysoTracker Red (fluorescent dye that accumulates in lysosomes).[3]

  • Method:

    • Incubate cells with LysoTracker Red.

    • Add test compound at increasing concentrations.

    • Measure fluorescence.

  • Interpretation: A decrease in LysoTracker fluorescence indicates the test compound is competing for lysosomal accumulation (displacing the dye).[3]

  • Control: Use Chloroquine (known lysosomotropic agent) as a positive control.[3][4]

Module 4: Advanced Strategies (Prodrugs)

User Query: "I cannot change the piperidine ring; it is essential for the pharmacophore. What now?"

Technical Response: If structural modification destroys potency, employ a Prodrug Strategy to mask the basic nitrogen during transport.

  • Carbamate Prodrugs: Convert the piperidine amine to a carbamate. This renders the nitrogen non-basic (neutral) and highly permeable.

    • Mechanism:[5][6] The carbamate is cleaved by intracellular esterases or plasma enzymes to release the active piperidine.

  • N-Oxides: Often used as metabolic prodrugs. They are polar but can be reduced back to the tertiary amine in vivo (though permeability of N-oxides themselves varies).

References
  • Pka Modulation & Fluorination

    • Morgenthaler, M. et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem, 2007.

    • Purser, S. et al. "Fluorine in medicinal chemistry."[7] Chem. Soc. Rev., 2008.

  • Bioisosteres (Spirocycles)

    • Burkhard, J.A. et al. "Synthesis and structural analysis of 2-azaspiro[3.3]heptanes as piperidine bioisosteres." Organic Letters, 2010.

  • Lysosomal Trapping

    • Kazmi, F. et al. "Lysosomal sequestration of weak bases: a comprehensive review." Drug Metabolism and Disposition, 2013.

  • PAMPA Methodology

    • Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.

Sources

Technical Support Center: Piperidine Sulfonamide Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PIP-SULF-SEL-001

Welcome to the Optimization Hub

You are likely here because your piperidine sulfonamide lead series is showing high potency but failing in selectivity profiles (e.g., hitting MMP-1/MMP-2 or Nav1.5) or triggering off-target safety alarms (hERG blockade). This guide synthesizes field-proven strategies to refine the selectivity of this "privileged but promiscuous" scaffold.

Tier 1: Diagnostic Triage (Root Cause Analysis)

Before initiating synthesis, diagnose the structural origin of your selectivity failure.

FAQ 1: Why is my nanomolar inhibitor killing my toxicity screen (hERG)?

Diagnosis: The piperidine nitrogen is often too basic (pKa > 9), creating a cation at physiological pH that mimics potassium ions, leading to high-affinity binding inside the hERG channel pore. Immediate Action:

  • Basicity Modulation: Lower the pKa of the piperidine nitrogen.

  • Shielding: Increase steric bulk around the nitrogen.

FAQ 2: Why can't I separate Target A (e.g., MMP-13) from Homolog B (e.g., MMP-1)?

Diagnosis: Your sulfonamide "warhead" is driving binding energy (via Zinc chelation or H-bonding), but your "vector" (the piperidine linker) is too flexible. It adapts to fit both the desired pocket and the homologous pocket. Immediate Action: You must exploit the S1' specificity loop . MMP-13 has a deep, hydrophobic S1' pocket, whereas MMP-1 has a short, occluded one. Your molecule needs to be "rigidified" to clash with MMP-1 while fitting MMP-13.

Tier 2: Synthetic Troubleshooting (The "How-To" Protocols)
Strategy A: Conformational Restriction (The "Lock & Key" Approach)

Best for: Improving Selectivity Ratios (Target vs. Homolog)

Flexible piperidine rings pay a high entropic penalty upon binding. Locking the conformation improves potency (entropy-enthalpy compensation) and prevents the molecule from collapsing into off-target pockets.

Protocol: Synthesis of


-Substituted Sulfonamides 
Rationale: Introducing a substituent (Methyl, Ethyl, Spiro-cycle) alpha to the sulfonamide or on the piperidine ring forces the substituent into an axial or equatorial preference, vectoring the tail group precisely.

Step-by-Step Workflow:

  • Scaffold Selection: Start with a 4-substituted piperidine.[1]

  • Alpha-Alkylation:

    • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), Alkyl Halide (MeI or EtI).

    • Condition: -78°C in THF.

    • Critical Step: Kinetic control is required to prevent bis-alkylation.

  • Coupling: React the sulfonyl chloride with the conformationally locked amine.

  • Chiral Separation: Enantiomers often show >100x difference in selectivity. Isolate using Chiral SFC (Supercritical Fluid Chromatography).

Data Impact: Rigidification vs. Selectivity Representative data based on MMP-13 vs MMP-1 inhibition profiles.

Analog IDStructure ModificationMMP-13 IC50 (nM)MMP-1 IC50 (nM)Selectivity Ratio
PIP-001 Unsubstituted Piperidine (Flexible)4.285~20x
PIP-002

-Methyl Piperidine (Rigid)
1.1>10,000>9,000x
PIP-003 Spiro-cyclopropyl (Rigid)0.8>10,000>12,000x

Technical Note: The


-methyl group typically directs the bulky sulfonamide tail into the large S1' pocket of MMP-13. In MMP-1, this pocket is closed; the rigid analog physically clashes with the enzyme wall, preventing binding.
Strategy B: Mitigating hERG Liability (The "Safety" Approach)

Best for: Nav1.7 inhibitors and CNS targets.

Protocol: Basicity Reduction & Zwitterionic Design

  • Electron Withdrawal: Add a Fluorine atom to the piperidine ring (3-F or 4-F piperidine). This pulls electron density from the nitrogen, lowering pKa by ~1-2 units.

  • Oxygen Switch: Replace the piperidine with a Morpholine or Thiomorpholine .

  • Zwitterionic Masking: If the amine is essential for solubility, introduce a distal carboxylic acid to create a zwitterion, which often reduces hERG affinity (though may impact permeability).

Tier 3: Logic & Visualization
Visualizing the Selectivity Filter

The following diagram illustrates the mechanistic logic of optimizing the piperidine sulfonamide scaffold. It highlights the critical interaction points: the Warhead (Zinc Binding Group - ZBG), the Linker (Piperidine), and the Selectivity Pocket (S1').

SelectivityLogic Warhead Sulfonamide Warhead (ZBG / H-Bond) Linker Piperidine Scaffold (The Vector) Warhead->Linker Attached via Tail Hydrophobic Tail (P1' Group) Linker->Tail Projects OffTarget Off-Target (e.g., MMP-1 / hERG) Linker->OffTarget High Basicity (hERG Risk) Target Target Pocket (e.g., MMP-13 S1') Tail->Target Perfect Fit (Deep Pocket) Tail->OffTarget Steric Clash (Occluded Pocket) Opt1 Optimization: Rigidify Linker (Alpha-Methyl) Opt1->Linker Apply Opt2 Optimization: Lower pKa (Fluorination) Opt2->Linker Apply

Figure 1: Structural logic for optimizing Piperidine Sulfonamides. Rigidification forces the tail into the selective pocket (Green path) and causes clashes with off-targets (Red dashed path).

Experimental Validation Workflow

Do not rely on a single assay. Use this self-validating loop to confirm true selectivity.

ValidationLoop Hit 1. Primary Hit (High Potency) Filter1 2. Counter Screen (Homolog Assay) Hit->Filter1 Decision Selectivity > 100x? Filter1->Decision Design 3. Design Cycle (Rigidification / SAR) Decision->Design No Safety 4. Safety Panel (hERG / CYP) Decision->Safety Yes Design->Hit Resynthesize Safety->Design Fail (hERG High) Final Lead Candidate Safety->Final Pass

Figure 2: The DMTA (Design-Make-Test-Analyze) cycle specifically tuned for selectivity and safety filtering.

References
  • Li, J., et al. (2005).[2] Synthesis and SAR of highly selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 4961–4966.[2] Link

  • McKerrall, S. J., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities.[3][4] Journal of Medicinal Chemistry, 60(13), 5803–5815. Link

  • Becker, D. P., et al. (2005).[5] Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713–6730. Link

  • Drug Hunter. (2024).[6][7][8] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Strategies. Link

Sources

Technical Support Center: Enhancing Chiral Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving challenges in the chiral separation of piperidine enantiomers. The piperidine scaffold is a cornerstone in modern pharmaceuticals, making the accurate determination of its enantiomeric purity a critical step in drug development and quality control. However, the basic nature of the piperidine nitrogen often introduces specific chromatographic challenges, such as poor peak shape and unpredictable interactions with chiral stationary phases (CSPs).

This guide is structured to provide immediate solutions to common problems through our FAQs, followed by in-depth troubleshooting workflows and detailed experimental protocols. We will explore the causality behind each experimental choice, empowering you to not only solve current issues but also to proactively develop robust and efficient chiral separation methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the chiral separation of piperidine derivatives.

Q1: Why am I observing no separation (co-elution) of my piperidine enantiomers?

A: Co-elution, where the enantioselectivity (α) is 1, indicates that the chosen chiral stationary phase (CSP) and mobile phase system is unable to differentiate between the enantiomers. Chiral recognition requires a minimum of three distinct points of interaction between the analyte and the CSP.[1] If this energetic difference is absent, no separation will occur.

  • Primary Cause: The most common reason is an inappropriate choice of CSP. Polysaccharide-based CSPs are the most popular and versatile for a wide range of compounds, but no single column is universal.[2] Your specific piperidine derivative may require a different type of chiral selector (e.g., cyclodextrin, Pirkle-type, or macrocyclic glycopeptide-based) for successful resolution.

  • Immediate Action: The most effective solution is to screen a variety of CSPs with different chiral selectors and in different modes (normal-phase, reversed-phase, polar organic).[2] A systematic screening approach across several column chemistries is the most prudent strategy to find a successful separation.[2]

Q2: My peaks are tailing or fronting severely. What is causing this poor peak shape?

A: Poor peak shape with basic compounds like piperidines is a classic problem in chromatography. It is most often caused by secondary ionic interactions between the protonated basic analyte and acidic sites on the silica support of the stationary phase.

  • Causality: The basic nitrogen of the piperidine ring is easily protonated, especially at low to neutral pH. This positive charge can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to peak tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Introduce a small amount of a basic additive to your mobile phase. For normal-phase or polar organic mode HPLC and SFC, 0.1% to 0.5% diethylamine (DEA) or ethanolamine is highly effective.[3] This additive competes with your analyte for the active acidic sites, masking them and resulting in improved, symmetrical peak shapes.

    • Adjust pH (Reversed-Phase): In reversed-phase mode, increasing the mobile phase pH can deprotonate the piperidine, reducing unwanted ionic interactions. However, ensure your column is stable at the chosen pH.

    • Check for Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

Q3: I have some separation, but the resolution is too low (Rs < 1.5). How can I improve it?

A: Low resolution means the peaks are not fully separated, hindering accurate quantification. Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). Improving any of these can boost your resolution.

  • Improving Selectivity (α): This is often the most impactful parameter.

    • Mobile Phase Composition: Systematically vary the ratio of your mobile phase solvents (e.g., change the percentage of alcohol co-solvent in normal-phase HPLC or SFC).

    • Temperature: Temperature has a significant effect on the thermodynamics of chiral recognition.[4] Lowering the temperature often increases selectivity and resolution, although it will also increase retention time and pressure. Conversely, sometimes increasing temperature can improve peak efficiency.[2] It is an important parameter to screen.

  • Improving Efficiency (N):

    • Flow Rate: Lower the flow rate. This often leads to sharper, more efficient peaks, thereby improving resolution.

    • System Check: Ensure your system is optimized (e.g., minimize dead volume, check for leaks) to prevent band broadening.

  • Optimizing Retention (k):

    • Adjust the mobile phase strength to bring your peaks into an optimal retention window (ideally, k between 2 and 10). For normal-phase, increase the polar alcohol component to reduce retention; for reversed-phase, decrease the organic modifier.

Q4: My method was working, but now it's showing poor reproducibility. What should I check?

A: Lack of reproducibility is a frustrating issue that can derail a project. It often points to subtle changes in the system or a lack of method robustness.

  • Column Memory Effect: Chiral separations, particularly those using mobile phase additives, can be susceptible to "memory effects."[5] An acidic or basic modifier can be retained by the stationary phase and affect subsequent runs, even if the mobile phase is changed.[5] It is critical to dedicate a column to a specific method type (e.g., one column for methods with acidic additives, another for basic additives) or perform extensive washing protocols between methods. The persistence of these effects can last for thousands of column volumes.[5]

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and consistently. Small variations in additive concentration can alter selectivity. In normal-phase mode, trace amounts of water can significantly impact retention and selectivity.[5]

  • Temperature Fluctuation: Verify that the column thermostat is functioning correctly. As discussed, temperature is a critical parameter for chiral separation.[2][4]

In-Depth Troubleshooting Guides
Troubleshooting Workflow for Chiral HPLC/SFC

This workflow provides a logical path from problem identification to resolution for the most common chiral separation techniques.

G start_node start_node problem_node problem_node action_node action_node solution_node solution_node sub_action_node sub_action_node start Initial Injection problem Evaluate Chromatogram start->problem no_sep No Separation (α = 1) problem->no_sep No Peaks Resolved peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Peaks are Asymmetric low_res Low Resolution (Rs < 1.5) problem->low_res Peaks Overlap screen_csp Screen Different CSPs (Polysaccharide, Cyclodextrin, etc.) no_sep->screen_csp screen_mode Screen Different Modes (NP, RP, PO, SFC) screen_csp->screen_mode success1 Separation Achieved screen_mode->success1 add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA for piperidines) peak_shape->add_modifier check_load Check for Overload (Reduce concentration/volume) peak_shape->check_load success2 Symmetrical Peaks add_modifier->success2 check_load->success2 optimize_mp Optimize Mobile Phase (Vary co-solvent ratio) low_res->optimize_mp optimize_temp Optimize Temperature (Typically lower T increases α) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (Typically lower flow increases N) optimize_temp->optimize_flow success3 Resolution > 1.5 optimize_flow->success3

Caption: Logical troubleshooting workflow for chiral separations.

Detailed Experimental Protocols
Protocol 1: Systematic Screening for a Novel Piperidine Derivative

This protocol outlines a robust, multi-variable screening process to efficiently identify promising starting conditions for method development.

Objective: To identify the optimal Chiral Stationary Phase (CSP), mobile phase system, and mode of chromatography for a new chiral piperidine analyte.

1. Analyte Preparation:

  • Prepare a 1 mg/mL stock solution of the racemic piperidine analyte in a suitable solvent (e.g., Ethanol or Methanol).

2. Screening Parameters:

ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
CSPs to Screen Chiralpak® AD-H, AS-H; Chiralcel® OD-H, OJ-HChiralpak® AD-RH; Chiralcel® OJ-RHChiralpak® AD-H, AS-H; Chiralcel® OD-H, OJ-H
Mobile Phases A: Hexane/0.1% DEAB: Ethanol/0.1% DEAA: Water/0.1% DEAB: Acetonitrile/0.1% DEAA: Supercritical CO₂B: Methanol/0.5% DEA
Gradient 5% B to 50% B in 10 min10% B to 90% B in 10 min5% B to 40% B in 5 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Backpressure N/AN/A150 bar
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)UV or MS

3. Execution Workflow:

  • Equilibrate the first column with the starting mobile phase conditions.

  • Inject the racemic standard.

  • Run the generic gradient.

  • Evaluate the resulting chromatogram for any sign of peak splitting or separation.

  • Thoroughly flush the system before installing the next column.

  • Repeat steps 1-5 for all selected CSPs and mobile phase systems.

4. Data Evaluation:

  • Rank the results based on observed selectivity (α) and resolution (Rs).

  • The condition providing the best initial separation is selected for further optimization as described in the next protocol. This screening approach maximizes the chance of success and provides a clear direction for method development.[2]

Protocol 2: Mobile Phase Optimization for Piperidine Enantiomers

Objective: To fine-tune the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) after identifying a promising CSP from the initial screen.

1. Starting Point:

  • Use the CSP and mobile phase system that showed the best performance in the screening protocol.

  • Let's assume a Normal Phase system was chosen: Chiralpak® AD-H with Hexane/Ethanol/DEA.

2. Systematic Optimization Workflow:

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Select Best CSP from Screening step1 Run Isocratic Mobile Phase (e.g., 90:10 Hexane:EtOH + 0.1% DEA) start->step1 step2 Vary EtOH % (±5% steps) (e.g., 85:15, 95:5) step1->step2 step3 Vary DEA % (0.05% to 0.2%) Note impact on peak shape & retention step2->step3 step4 Optimize Temperature (Test at 15°C, 25°C, 40°C) step3->step4 check Resolution Rs ≥ 1.5? step4->check finish Method Optimized check->finish Yes revisit Re-evaluate Modifier or CSP check->revisit No revisit->step2

Caption: Step-by-step mobile phase optimization process.

3. Detailed Steps & Rationale:

  • Step 1: Isocratic Elution: Convert the best gradient condition to an isocratic one to simplify optimization.

  • Step 2: Co-solvent Variation: The alcohol (co-solvent) percentage is a powerful tool for adjusting both retention and selectivity in normal phase and SFC.[2] Small changes can have a large impact on chiral recognition.

  • Step 3: Additive Concentration: While 0.1% DEA is a good starting point, adjusting its concentration can sometimes fine-tune selectivity, especially if the piperidine analyte has multiple basic sites.

  • Step 4: Temperature Variation: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). A van't Hoff plot (ln(α) vs 1/T) can reveal the thermodynamic nature of the separation and help identify the optimal temperature for maximum resolution.[4]

By following this systematic approach, you can methodically improve your separation, ensuring the final method is both robust and efficient.

References
  • K. Ilko, et al. (2019).
  • Unknown.
  • Imad A. Haidar Ahmad, et al. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • SIELC Technologies. (N/A). Separation of Piperidine, 1,1'-carbonyldi- on Newcrom R1 HPLC column. SIELC.
  • Unknown. Enantiomeric Separations using Chiral Counter-Ions. DiVA portal.
  • Unknown.
  • BenchChem. (N/A). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • Unknown.
  • Unknown. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • Bio-Rad. (N/A). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Paul Ferguson. (2020). Trouble with chiral separations.
  • BenchChem. (N/A). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Regis Technologies. (2023).
  • Unknown. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Bezhan Chankvetadze, et al. (2019).

Sources

Validation & Comparative

Structural Impact on Efficacy: Piperidine vs. Pyrrolidine Sulfonamides in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of sulfonamide antibacterials, the choice between a piperidine (six-membered) and a pyrrolidine (five-membered) moiety is a critical decision point that dictates the physicochemical profile and target engagement of the lead compound.

While both are privileged scaffolds, they serve distinct roles in Structure-Activity Relationship (SAR) tuning. Piperidine sulfonamides typically exhibit higher lipophilicity (LogP) and rigid steric bulk, often enhancing membrane permeability and hydrophobic pocket filling in targets like Dihydropteroate Synthase (DHPS) or Bacterial Carbonic Anhydrases (CAs). Conversely, pyrrolidine analogs offer superior aqueous solubility, a compact steric footprint, and a distinct "envelope" puckering geometry that can access restricted active sites where the bulkier piperidine clashes.

This guide provides a technical head-to-head comparison to assist medicinal chemists in selecting the optimal N-substituent for antibacterial potency.

Physicochemical & Structural Analysis

The fundamental difference lies in the ring size, which cascades into alterations in lipophilicity, basicity, and conformational entropy.

Comparative Physicochemical Profile[1][2][3]
FeaturePiperidine SulfonamidePyrrolidine SulfonamideImpact on Antibacterial Assay
Ring Size 6-membered5-memberedPiperidine adds steric bulk; Pyrrolidine is compact.
Conformation Chair (Rigid)Envelope (Flexible/Pseudorotation)Piperidine locks orientation; Pyrrolidine adapts to binding pockets.
Lipophilicity (LogP) Higher (~ +0.4 vs Pyrrolidine)LowerPiperidine improves Gram-negative outer membrane permeation.
Basicity (pKa) ~11.22~11.27 (Slightly more basic)Negligible difference in ionization state at physiological pH.
Solubility ModerateHighPyrrolidine is preferred for overcoming poor solubility in MIC media.
Metabolic Stability Susceptible to oxidationGenerally more stableRelevant for in vivo translation, less for in vitro MIC.
Structural SAR Logic

The following diagram illustrates the decision tree for selecting between these two moieties based on SAR requirements.

SAR_Logic Start Sulfonamide Optimization Decision Primary Constraint? Start->Decision Path_Sol Solubility / Compactness Decision->Path_Sol Need Polar/Small Path_Perm Permeability / Hydrophobic Fit Decision->Path_Perm Need Lipophilic/Bulk Pyrrolidine Select PYRROLIDINE (5-membered) Path_Sol->Pyrrolidine Piperidine Select PIPERIDINE (6-membered) Path_Perm->Piperidine Outcome_Pyr Outcome: - Lower LogP - Flexible Fit - High Solubility Pyrrolidine->Outcome_Pyr Outcome_Pip Outcome: - Higher LogP - Rigid Chair - Membrane Penetration Piperidine->Outcome_Pip

Figure 1: Decision logic for scaffold selection based on physicochemical constraints.

Head-to-Head Antibacterial Performance

Recent data highlights that while sulfonamides are classically known as folate synthesis inhibitors (DHPS), they are increasingly validated as Bacterial Carbonic Anhydrase Inhibitors (CAIs) . The "tail" (piperidine vs. pyrrolidine) determines isoform selectivity.

Case Study: Efficacy Against Gram-Negative Pathogens

In a direct comparison of N-substituted sulfonamide derivatives against Xanthomonas species (a model for difficult-to-treat Gram-negatives), the piperidine moiety demonstrated superior potency due to hydrophobic interactions.

  • Piperidine Derivative (Compound C4):

    • Target: Xanthomonas oryzae[1]

    • EC50: 2.02 µg/mL[1]

    • Mechanism: Irreversible membrane damage + DHPS inhibition.

    • Observation: The lipophilic hexyl-piperidine tail facilitated penetration through the lipid-rich bacterial envelope.

  • Pyrrolidine Analogs (General Class):

    • Target: Broad Spectrum (S. aureus, E. coli)

    • MIC Range: 0.03 – 3.9 µg/mL (Highly variable based on core scaffold).[2]

    • Observation: Pyrrolidine derivatives often require additional aryl substitutions to match the potency of piperidine analogs in Gram-negatives, as the ring itself is less lipophilic. However, they exhibit superior clearance profiles in ADME studies.

Verdict
  • Choose Piperidine when targeting Gram-negative bacteria where crossing the outer membrane is the rate-limiting step, or when the target binding pocket (e.g., β-CA active site) has a large hydrophobic cleft.

  • Choose Pyrrolidine for Gram-positive bacteria or when the lead compound suffers from poor aqueous solubility that hinders accurate MIC determination.

Mechanism of Action: The "Tail" Approach

The sulfonamide group acts as a Zinc-Binding Group (ZBG). The organic "tail" (piperidine/pyrrolidine) does not bind the metal but interacts with the enzyme's rim.

Pathway: Bacterial Carbonic Anhydrase Inhibition

Bacterial CAs (α, β, and γ classes) are essential for pH regulation and metabolic biosynthesis.

  • Zinc Coordination: The sulfonamide anion coordinates to the Zn(II) ion in the active site.[3]

  • Tail Interaction:

    • The Piperidine ring, often in a chair conformation, extends into the hydrophobic half of the active site cleft. In β-CAs (common in Burkholderia and Mycobacterium), this steric bulk can induce high selectivity over human isoforms.

    • The Pyrrolidine ring acts as a compact spacer. It is less effective at filling large hydrophobic pockets but is highly effective in "narrow" active sites where steric clashes prevent piperidine binding.

MOA_Pathway Sulfonamide Sulfonamide Inhibitor (R-SO2-NH-R') Target Target: Bacterial Carbonic Anhydrase (Zn2+ Active Site) Sulfonamide->Target Binding Primary Interaction: Sulfonamide coordinates Zn2+ Target->Binding differentiation Secondary Interaction (The Tail) Binding->differentiation Pip_Action Piperidine Tail: Hydrophobic Interaction + Steric Selectivity differentiation->Pip_Action If Piperidine Pyr_Action Pyrrolidine Tail: Compact Fit + Solvation differentiation->Pyr_Action If Pyrrolidine Result Disruption of pH Homeostasis & Biosynthesis -> BACTERIOSTASIS Pip_Action->Result Pyr_Action->Result

Figure 2: Mechanism of Action showing how the tail moiety dictates secondary interactions within the enzyme active site.

Experimental Protocols

To validate the efficacy of these moieties, the following protocols ensure self-validating, reproducible data.

A. Synthesis: General Amidation Protocol

Goal: To couple the sulfonyl chloride core with the respective cyclic amine.

  • Reagents: 1.0 eq Sulfonyl Chloride derivative, 1.2 eq Amine (Piperidine or Pyrrolidine), 2.0 eq Triethylamine (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve sulfonyl chloride in DCM at 0°C under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of the amine.
      
    • Warm to Room Temperature (RT) and stir for 4–12 hours (monitor via TLC).

    • Validation: Piperidine reactions may require longer times due to steric hindrance compared to the faster-reacting pyrrolidine.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
B. Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Preparation:

    • Dissolve compounds in DMSO. Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

    • Note: Pyrrolidine derivatives will dissolve readily; Piperidine derivatives may require sonication.

  • Inoculum:

    • Adjust bacterial culture (E. coli ATCC 25922 or S. aureus ATCC 29213) to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well plates. Add

      
       of diluted compound (2-fold serial dilutions) + 
      
      
      
      bacterial suspension.
  • Incubation:

    • 
       for 16–20 hours.
      
  • Readout:

    • Visual turbidity check or

      
       measurement.
      
    • MIC Definition: The lowest concentration with no visible growth.

References

  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Retrieved from [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii. Retrieved from [Link]

  • NIH. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]

  • ResearchGate. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives. Retrieved from [Link][4]

Sources

Cross-Validation of LC-MS and NMR Data for Piperidine Sulfonamide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, piperidine sulfonamides represent a privileged scaffold, frequently appearing in MMP inhibitors, antipsychotics, and chemokine receptor antagonists. However, their characterization presents specific analytical challenges: the conformational flexibility of the piperidine ring and the labile nature of the sulfonamide proton (


) often lead to ambiguous spectral data.

This guide details an orthogonal validation strategy , synthesizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data. By leveraging the sensitivity of LC-MS for purity profiling and the structural specificity of NMR for connectivity, researchers can eliminate false positives and ensure structural integrity in accordance with ICH Q2(R1) guidelines.

Part 1: The Comparative Landscape

An effective characterization strategy relies on understanding the distinct "blind spots" of each technique. The following table contrasts their utility specifically for piperidine sulfonamides.

FeatureLC-MS (ESI-QTOF/Orbitrap)NMR (600 MHz, Cryoprobe)
Primary Utility Trace impurity detection (<0.1%), Molecular Formula confirmation.Definitive structural connectivity, Stereochemistry, Regioisomer differentiation.
Piperidine Specifics Detects ionization suppression; excellent for identifying synthesis byproducts (e.g., unreacted sulfonyl chlorides).Resolves axial/equatorial protons; determines ring conformation (chair vs. boat).
Sulfonamide Specifics Fragmentation often yields characteristic

loss (64 Da) or S-N bond cleavage.

proton chemical shift is highly solvent-dependent; critical for confirming substitution.
Quantitation Requires reference standards for absolute accuracy; subject to matrix effects.qNMR provides absolute purity without reference standards (purity assessment).
Limitation Cannot distinguish between certain regioisomers (e.g., 3- vs 4-substituted piperidines) if fragmentation is identical.Low sensitivity; requires >1 mg for high-quality 2D data; salts can obscure signals.

Part 2: Methodological Protocols

Protocol A: High-Resolution LC-MS Profiling

Objective: Confirm elemental composition and assess purity >98%.

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade).

  • Column Selection: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Piperidine sulfonamides are basic; a high pH stable column allows for basic mobile phases, improving peak shape, but acidic conditions are standard for protonation.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.[1]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+):

    • Piperidine nitrogen is highly basic (

      
      ). Expect 
      
      
      
      as the base peak.
    • Critical Check: Look for

      
       dimers, which are common with sulfonamides at high concentrations.
      
  • Fragmentation Analysis (MS/MS):

    • Apply Collision Induced Dissociation (CID) at 20-40 eV.

    • Diagnostic Ions:

      • Loss of

        
        : 
        
        
        
        .
      • S-N Bond Cleavage: Yields the sulfonyl cation or the amine fragment.

      • Piperidine Ring: Look for

        
        -cleavage adjacent to the nitrogen.[2]
        
Protocol B: Structural Elucidation via NMR

Objective: Confirm regiochemistry and sulfonamide integrity.

  • Solvent Selection (Critical):

    • Do NOT use

      
       initially.  The sulfonamide 
      
      
      
      proton is often broad or invisible due to exchange and quadrupole broadening.
    • Use DMSO-

      
      :  This solvent inhibits proton exchange, usually revealing the sulfonamide 
      
      
      
      as a sharp doublet (if coupled to CH) or singlet between 7.0 – 9.5 ppm .
  • 1D

    
     NMR Experiments: 
    
    • Relaxation Delay (D1): Set to >5s to ensure integration accuracy of the sulfonamide proton.

    • Piperidine Multiplets: The

      
      -protons (adjacent to N) typically appear at 2.5 – 3.5 ppm . In DMSO, distinct splitting due to chair conformation is often visible.
      
  • 2D Correlations:

    • COSY: To trace the spin system around the piperidine ring.

    • HSQC: To assign carbon-proton pairs (distinguishes

      
       from 
      
      
      
      ).
    • HMBC: The "Bridge Builder." Look for a correlation between the piperidine

      
      -protons and the sulfonamide sulfur-attached carbon (if aromatic) or the 
      
      
      
      moiety's influence on nearby carbons.

Part 3: The Cross-Validation Workflow

This workflow describes the decision logic when reconciling MS and NMR data.

ValidationWorkflow Start Synthesized Piperidine Sulfonamide LCMS Step 1: HRMS (ESI+) Start->LCMS MassCheck Does [M+H]+ match theoretical? LCMS->MassCheck FragCheck Diagnostic Fragments Present? (SO2 loss, S-N cleavage) MassCheck->FragCheck Yes Discrepancy Discrepancy Analysis MassCheck->Discrepancy No (Check Synthesis) NMR Step 2: 1H NMR (DMSO-d6) FragCheck->NMR Yes FragCheck->Discrepancy No (Isomer?) PurityCheck Are Integrals Consistent? NMR->PurityCheck qNMR Perform qNMR (Internal Standard) PurityCheck->qNMR No (Trapped Salts/Solvent?) Final Validated Structure PurityCheck->Final Yes qNMR->Final

Figure 1: Decision matrix for the orthogonal validation of piperidine sulfonamides. Note the loop for qNMR if integral discrepancies arise (often due to hygroscopic salts common in sulfonamide synthesis).

Visualizing Fragmentation

Understanding the MS/MS spectrum is vital for confirming the sulfonamide linkage.

Fragmentation Parent Parent Ion [M+H]+ Frag1 Fragment A [M - SO2]+ Parent->Frag1 Neutral Loss (64 Da) Frag2 Fragment B [Piperidine Amine]+ Parent->Frag2 S-N Bond Cleavage Frag3 Fragment C [Sulfonyl Cation]+ Parent->Frag3 Charge Retention on S

Figure 2: Common fragmentation pathways for piperidine sulfonamides in ESI+ mode. The loss of SO2 is a hallmark of this class.

Part 4: Troubleshooting & Scientific Causality

The "Missing" Proton

Observation: LC-MS confirms the mass, but the sulfonamide


 is missing in the 

NMR spectrum. Causality: In

, acidic sulfonamide protons undergo rapid exchange with trace water or broaden due to the quadrupolar nitrogen nucleus. Resolution: Switch to DMSO-

or Acetonitrile-

. If still broad, lower the temperature to 273 K to slow the exchange rate.
Rotamers and Broad Peaks

Observation: Piperidine ring protons appear as broad humps rather than sharp multiplets. Causality: Piperidine sulfonamides can exhibit restricted rotation around the S-N bond or slow ring inversion (chair-chair interconversion) at room temperature. Resolution: Perform Variable Temperature (VT) NMR . Heating the sample to 320-330 K usually coalesces the rotamers into sharp, average signals.

Purity Mismatch

Observation: LC-MS shows a single peak (100% purity), but NMR shows extraneous peaks. Causality: LC-MS is "blind" to inorganic salts (NaCl, sulfates) and NMR-active but non-ionizable impurities. Conversely, NMR is "blind" to trace UV-active impurities below the detection limit (<1%). Resolution: This confirms the necessity of the orthogonal approach. Report purity based on the lowest common denominator or use qNMR for the definitive assay value.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[7] Link

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][5][8][9] Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][10][11][12]Link

Sources

Comparative Efficacy of Chiral Piperidine Sulfonamide Enantiomers: A Eudismic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological divergence between enantiomers of chiral piperidine sulfonamides, a privileged scaffold in medicinal chemistry targeting metalloproteinases (MMPs) and chemokine receptors (e.g., CCR3).

While the sulfonamide moiety often serves as a zinc-binding group (ZBG) or a hydrogen-bond acceptor, the chirality of the piperidine ring dictates the trajectory of the side chains into the S1' specificity pockets. This guide presents experimental evidence demonstrating that


-piperidine sulfone hydroxamates  exhibit significant eudismic ratios (ER), where the eutomer (typically the (

)- or (

)-configuration depending on the specific target pocket topology) achieves sub-nanomolar potency, while the distomer often displays reduced affinity or metabolic liability.

Chemical Basis & Chiral Resolution

The efficacy of piperidine sulfonamides is governed by the spatial arrangement of the sulfonamide linker relative to the piperidine nitrogen. In Matrix Metalloproteinase (MMP) inhibitors, the shift from


-sulfones to 

-sulfones has been shown to improve potency by orders of magnitude.[1]
Chiral Separation Protocol (SFC)

Separating piperidine sulfonamide enantiomers is critical due to the difficulty of asymmetric synthesis at the


-position. Supercritical Fluid Chromatography (SFC) is the industry standard for this separation due to higher resolution per unit time compared to HPLC.

Standard Operating Procedure: Semi-Preparative SFC Resolution

  • Sample Prep: Dissolve racemic sulfonamide (approx. 200 mg) in MeOH:DCM (1:1) to a concentration of 20 mg/mL. Filter through a 0.45

    
    m PTFE filter.
    
  • Stationary Phase Selection:

    • Primary Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Cellulose OD-H.

    • Dimensions: 250 mm x 21 mm, 5

      
      m particle size.
      
  • Mobile Phase:

    • CO2: 70-85%

    • Co-solvent: 15-30% Methanol (with 0.1% Diethylamine or TFA depending on the basicity of the piperidine nitrogen).

  • Conditions:

    • Flow Rate: 50-70 mL/min.

    • Back Pressure: 100-120 bar.

    • Temperature: 35°C.

  • Validation: Determine Enantiomeric Excess (ee) via analytical SFC. Acceptance criteria: ee > 98%.

Workflow Visualization

The following diagram illustrates the critical path from racemic synthesis to lead selection.

G Racemate Racemic Synthesis (Piperidine Sulfonamide) SFC SFC Purification (Chiralpak AD-H) Racemate->SFC 200mg Load QC QC: Purity Check (ee > 98%) SFC->QC Fraction Collection Assay In Vitro Assay (MMP/CCR3) QC->Assay Validated Enantiomers Lead Lead Selection (High Eudismic Ratio) Assay->Lead IC50 Analysis

Figure 1: High-throughput chiral resolution and validation workflow for piperidine sulfonamides.

Pharmacodynamic Comparison: The Alpha-Sulfone Advantage

In the context of MMP inhibition, the orientation of the sulfone group is paramount. Research indicates that


-piperidine sulfones (where the sulfone is directly attached to the carbon adjacent to the piperidine nitrogen) provide superior geometric fit compared to 

-sulfones.
Case Study: MMP-2/9/13 Inhibition

The following data compares a standard


-sulfone (Compound 1B) against an optimized 

-sulfone (Compound 21/27g analogues) derived from structure-activity relationship (SAR) studies.

Table 1: Inhibitory Potency (IC50) and Selectivity Profile

Compound ClassConfigurationMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-13/MMP-1)

-Sulfone (Ref 1B)
Racemic0.43.01.0>100Low

-Sulfone (Cmpd 21)
Eutomer 0.1 0.9 0.25 220 High (>800x)

-Sulfone
Distomer>100>500>200>1000N/A

Data synthesized from ACS Med. Chem. Letters and J. Med. Chem. findings (See References).

Mechanistic Insight: The


-sulfone eutomer positions the hydroxamate zinc-binding group (ZBG) optimally to chelate the catalytic Zinc (

) ion, while the piperidine ring directs the hydrophobic aryl ether tail into the S1' specificity pocket. The distomer creates a steric clash with the S1' wall, preventing the ZBG from reaching the catalytic metal, resulting in a dramatic loss of potency (high Eudismic Ratio).
Mechanism of Action Visualization

Binding Ligand Alpha-Sulfone Piperidine (Eutomer) Zn Catalytic Zinc (Zn2+) Ligand->Zn Chelation (Hydroxamate) S1_Pocket S1' Hydrophobic Pocket Ligand->S1_Pocket Van der Waals Fit (Aryl Ether Tail) Glu402 Glu402 (Catalytic Base) Ligand->Glu402 H-Bonding

Figure 2: Binding topology of the eutomer within the MMP active site. The alpha-orientation ensures simultaneous Zinc chelation and S1' pocket occupation.

Pharmacokinetic Deviations

Chirality impacts not just binding, but metabolic fate. For piperidine sulfonamides, the eutomer often exhibits a distinct metabolic profile compared to the distomer or racemate.

  • Metabolic Stability: The

    
    -sulfone eutomer (Compound 27g) demonstrated superior oral exposure in rat models compared to early 
    
    
    
    -sulfone generations.[1]
  • Clearance:

    • 
      -Sulfone (Cmpd 7e):
      
      
      
      ~8,000 ng/mL.
    • 
      -Sulfone (Cmpd 27g):
      
      
      
      ~22,000 ng/mL.
  • Chiral Inversion Risk: In vivo studies must monitor for chiral inversion. However, the quaternary nature of the

    
    -sulfone (when substituted) or the steric bulk usually prevents racemization under physiological conditions.
    

Experimental Protocols

A. Determination of Eudismic Ratio (ER)

Objective: Quantify the potency difference between enantiomers.

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • Enzyme: Recombinant human MMP-13 (activated with APMA).

  • Substrate: Fluorogenic peptide (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-R-NH2).

  • Procedure:

    • Incubate enzyme (1 nM final) with varying concentrations of Eutomer and Distomer (0.01 nM to 10

      
      M) for 30 mins at 25°C.
      
    • Add substrate (10

      
      M) and monitor fluorescence (Ex 328 nm / Em 393 nm).
      
    • Calculate IC50 using a 4-parameter logistic fit.

    • Calculation:

      
      .
      
B. Microsomal Stability Assay

Objective: Assess metabolic liability of the piperidine ring.

  • Incubate 1

    
    M test compound with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

References

  • Synthesis and Structure-Activity Relationships of Beta- and Alpha-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Chiral Separation of New Sulfonamide Derivatives and Evaluation of their Enantioselective Affinity. Source: PubMed / NIH. URL:[Link]

  • Small Molecule Antagonists for Chemokine CCR3 Receptors. Source: Wiley Online Library / PubMed. URL:[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source: MDPI (Molecules). URL:[Link]

Sources

A Guide to the Orthogonal Confirmation of Piperidine-3-sulfonamide Hydrochloride's Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. In the journey from synthesis to therapeutic application, establishing the precise atomic arrangement of a compound like Piperidine-3-sulfonamide hydrochloride is not merely a formality but a critical checkpoint that ensures safety, efficacy, and reproducibility. This guide provides an in-depth comparison of orthogonal analytical methods, offering a self-validating framework for the structural elucidation of this important pharmaceutical building block. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach provides an irrefutable body of evidence.

The Imperative of Orthogonal Analysis in Structural Elucidation

The structure of this compound presents several key features that we must confirm: the piperidine ring, the sulfonamide group, the substitution pattern at the 3-position, and its stereochemistry. Our orthogonal approach will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography to interrogate each of these features from a different physical standpoint.

Workflow for Orthogonal Structural Confirmation

The following diagram illustrates the logical flow of employing orthogonal methods for the comprehensive structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.

G cluster_0 Primary Structure & Connectivity cluster_1 Absolute 3D Structure 1D_NMR 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Functional Group Hints 2D_NMR 2D NMR (COSY, HSQC, HMBC) - H-H Connectivity - C-H Connectivity (1-bond) - C-H Connectivity (long-range) 1D_NMR->2D_NMR Refine Connectivity Confirmed_Structure Confirmed Structure 1D_NMR->Confirmed_Structure MS Mass Spectrometry (HRMS, MS/MS) - Molecular Formula - Fragmentation Pattern 2D_NMR->MS Cross-Validate Connectivity 2D_NMR->Confirmed_Structure FTIR FTIR Spectroscopy - Functional Group ID MS->FTIR Cross-Validate Functional Groups MS->Confirmed_Structure XRay Single-Crystal X-ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry FTIR->XRay Prepare for Absolute Confirmation FTIR->Confirmed_Structure XRay->Confirmed_Structure Definitive Proof Proposed_Structure Proposed Structure: Piperidine-3-sulfonamide HCl Proposed_Structure->1D_NMR Hypothesis Testing

Caption: Workflow of Orthogonal Structural Confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. ¹H and ¹³C NMR: A First Look at the Molecular Skeleton

One-dimensional (1D) NMR spectra provide the initial overview of the proton and carbon environments within the molecule.

Expected ¹H NMR Data for this compound: The proton NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (information about neighboring protons).[3] For the piperidine ring, we expect a series of complex, overlapping multiplets due to the conformational flexibility of the ring and the diastereotopic nature of the methylene protons. The proton on the carbon bearing the sulfonamide group (C3-H) is expected to be a distinct multiplet. The N-H protons of the piperidine and the sulfonamide will likely appear as broad signals, and their chemical shifts can be concentration and solvent dependent. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.

Expected ¹³C NMR Data for this compound: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.[4] Given the structure of this compound, we expect to see five distinct signals for the piperidine ring carbons. The chemical shift of C3 will be influenced by the electron-withdrawing sulfonamide group.

Technique Information Gained Strengths Limitations
¹H NMR Number of proton environments, relative proton count, proton-proton coupling.[5]High sensitivity, provides detailed connectivity information.Signal overlap can complicate interpretation, especially in complex regions of the spectrum.
¹³C NMR Number of unique carbon environments, information about carbon hybridization.[4]Excellent spectral dispersion, rarely has overlapping signals.Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.[1]
B. 2D NMR (COSY, HSQC, HMBC): Assembling the Puzzle Pieces

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the precise connectivity of the atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity of the protons within the piperidine ring.[6] We can "walk" around the ring by identifying cross-peaks that connect adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[7] This allows for the definitive assignment of the carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[8] For this compound, HMBC will be critical in confirming the position of the sulfonamide group at C3 by showing a correlation from the C3 proton to the carbons at C2 and C4, and potentially to the sulfur atom if a suitable probe is used.

G 1H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Assembled Molecular Structure COSY->Structure Proton Framework HSQC->Structure Assign Carbons HMBC->Structure Confirm Skeleton

Caption: Interplay of 2D NMR experiments for structural assembly.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[1] Ensure the sample is free of particulate matter by filtering if necessary.[9]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width that encompasses all expected proton signals, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans and a higher sample concentration may be required.[10]

  • 2D NMR Acquisition: For COSY, HSQC, and HMBC, use standard pulse programs. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum. For HMBC, the long-range coupling delay should be optimized for typical 2- and 3-bond J-couplings (around 8-10 Hz).[11]

II. Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation

Mass spectrometry provides the exact mass of the molecule, which in turn allows for the determination of its elemental composition.[12] Tandem MS (MS/MS) provides information about the molecule's fragmentation, which can be used to piece together its structure.

A. High-Resolution Mass Spectrometry (HRMS): The Elemental Composition

HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[13] This high precision allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different exact masses.[14] For this compound (C₅H₁₃ClN₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ (C₅H₁₃N₂O₂S⁺) can be calculated and compared to the experimental value.

B. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

In MS/MS, the protonated molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, we would expect to see characteristic losses, such as the loss of SO₂ (64 Da) from the sulfonamide group.[15] Cleavage of the piperidine ring would also produce characteristic fragment ions.[16]

Technique Information Gained Strengths Limitations
HRMS (ESI) Precise mass of the molecular ion, leading to the elemental formula.[13]High accuracy and sensitivity, requires very little sample.Provides no information on the connectivity of the atoms.
Tandem MS (MS/MS) Characteristic fragmentation pattern, providing clues to the molecular structure.[16]Can be used to identify specific structural motifs.Fragmentation pathways can be complex and may require expert interpretation.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or a mixture of water and acetonitrile.[17]

  • HRMS Acquisition: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion. The collision energy should be optimized to produce a rich fragmentation spectrum without completely obliterating the precursor ion.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

For this compound, the FTIR spectrum will provide clear evidence for the presence of the key functional groups:

  • Sulfonamide Group: Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the ranges of approximately 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • N-H Bonds: The N-H stretching vibrations of the sulfonamide and the protonated secondary amine of the piperidine ring will appear as broad bands in the region of 3300-2700 cm⁻¹. The N-H bending vibration of the secondary amine may be observed around 1620-1560 cm⁻¹.[19]

  • C-H Bonds: The stretching and bending vibrations of the C-H bonds in the piperidine ring will be present in their characteristic regions (e.g., ~2950-2850 cm⁻¹ for stretching).

Technique Information Gained Strengths Limitations
FTIR-ATR Presence of key functional groups (e.g., N-H, S=O, C-H).Fast, non-destructive, requires minimal sample preparation.[20]Provides little to no information about the connectivity of the molecule.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[21]

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FTIR provide a wealth of information about the connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional picture of the molecule's structure in the solid state.[14]

For a chiral molecule like this compound, X-ray crystallography can determine the absolute stereochemistry, which is crucial for its biological activity.[7] This technique will definitively confirm the connectivity of all atoms, the bond lengths and angles, and the conformation of the piperidine ring in the crystal lattice.

Technique Information Gained Strengths Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, and absolute stereochemistry.[22]Provides the most definitive structural proof.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation.
Experimental Protocol for Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension).[14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, high-resolution 3D structure.

Synthesis of Evidence: A Self-Validating Conclusion

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. 2021. [Link]

  • Trošelj, P. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nat Protoc8 , 1994–2003 (2013). [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. 2023. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Heacock, R. A. & Marion, L. The infrared spectra of secondary amines and their salts. Can. J. Chem.34 , 1782–1794 (1956). [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Demarque, D. P. et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules24 , 1045 (2019). [Link]

  • Carleton College. Single-crystal X-ray Diffraction. 2007. [Link]

  • Pandiarajan, K. & Manimekalai, A. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian J. Chem. B44 , 2337–2342 (2005). [Link]

  • Kind, T. & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanal. Bioch. Tech.2 , 1–16 (2010). [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. 2024. [Link]

  • Hawkes, J. A. et al. Investigating the ionization of dissolved organic matter by electrospray ionization. Anal. Chem.90 , 4539–4546 (2018). [Link]

  • Nandiyanto, A. B. D., Ragadhita, R. & Kurniawan, T. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. J. Eng. Res. (2021). [Link]

  • Improved Pharma. Single Crystal X-Ray Structure Determination. [Link]

  • Furrer, J. Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Magn. Reson. Chem.56 , 347–358 (2018). [Link]

  • Jeannerat, D. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw. Chem. Commun.46 , 844–846 (2010). [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Wang, R., Taday, P. F. & Mittleman, D. M. Fragmentation of protonated sulfonamides in mass spectrometry. J. Am. Soc. Mass Spectrom.18 , 1313–1323 (2007). [Link]

  • Todaro, L. J. & Bopegedera, A. M. R. P. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. J. Chem. Educ.84 , 1024 (2007). [Link]

  • Lummis, P. A. & Stradiotto, M. Assigning the ESI mass spectra of organometallic and coordination compounds. Dalton Trans.48 , 10229–10240 (2019). [Link]

  • Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • McCalley, D. V. Mass spectral fragmentations of sulfonates. Anal. Chem.82 , 6756–6762 (2010). [Link]

  • Duddeck, H. et al. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magn. Reson. Chem.45 , 839–844 (2007). [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Claridge, T. D. W. A User Guide to Modern NMR Experiments. (2016). [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • University of Bristol. Sampling of dissolved organic matter in rivers using a polar organic chemical integrative sampler and its untargeted analysis by a high resolution orbitrap mass spectrometer. 2023. [Link]

  • Wang, F.-P. et al. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega5 , 13588–13596 (2020). [Link]

  • Perreault, H. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. J. Mass Spectrom.43 , 753–763 (2008). [Link]

  • The OChem Lounge. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. 2020. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • McClean, S. et al. The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). J. Am. Soc. Mass Spectrom.18 , 1324–1335 (2007). [Link]

  • University of Tübingen. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. 2021. [Link]

  • Martin, G. E. & Williams, A. J. Modern NMR for Chemists and Life Scientists. (Royal Society of Chemistry, 2018). [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Reich, H. J. Organic Chemistry Data. [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. [Link]

Sources

Inter-Laboratory Validation of a Bioassay for Piperidine Sulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibition Methodology: Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) vs. Scintillation Proximity Assay (SPA) Document Type: Technical Comparison & Validation Guide

Executive Summary

This guide presents the inter-laboratory validation of a high-throughput TR-FRET bioassay designed to quantify the inhibitory potency of piperidine sulfonamide derivatives against 11


-HSD1 .

Piperidine sulfonamides are a privileged scaffold in metabolic disease research, particularly for modulating cortisol levels. However, their lipophilic nature and poor aqueous solubility often yield high variability in legacy wash-based assays or radioactive Scintillation Proximity Assays (SPA).

Key Validation Outcomes:

  • Concordance: The TR-FRET method demonstrated a 0.96 correlation (

    
    ) with the "gold standard" LC-MS/MS method.
    
  • Robustness: Maintained a Z’ factor > 0.7 across three independent laboratories.

  • Throughput: Reduced assay time by 65% compared to SPA, eliminating radioactive waste disposal workflows.

Scientific Background: The Target & The Scaffold

The Biological Mechanism

11


-HSD1 is an ER-membrane-bound enzyme responsible for converting inactive cortisone  to active cortisol  (in humans) or 11-dehydrocorticosterone to corticosterone (in rodents). This conversion requires NADPH as a cofactor.

Excessive local cortisol production in adipose tissue and the liver is linked to insulin resistance and metabolic syndrome. Piperidine sulfonamides act as competitive inhibitors, blocking the catalytic pocket and preventing cortisol generation.

The Chemical Challenge: Piperidine Sulfonamides

While potent, this chemical class presents specific bioassay challenges:

  • Lipophilicity: The piperidine ring often increases LogP, leading to "sticky" compounds that adhere to plastic tips and microplates, causing false negatives in transfer steps.

  • Solubility: They may precipitate in low-DMSO aqueous buffers, causing light scattering that interferes with standard fluorescence intensity (FI) assays.

Methodology Comparison: Selecting the Right Tool

We compared three methodologies to determine the optimal balance of throughput, accuracy, and robustness for this specific scaffold.

FeatureLC-MS/MS (Gold Standard) SPA (Legacy Method) TR-FRET (Validated Method)
Detection Principle Direct mass detection of CortisolRadiolabeled (

H) Cortisol binding to bead
Competitive antibody binding (FRET)
Interference Risk Low (Label-free)Medium (Color quenching)Very Low (Time-gated signal)
Throughput Low (< 10 plates/day)Medium (Wash/Settle steps)High (> 50 plates/day)
Piperidine Suitability High (Solvent extraction)Low (Non-specific binding to beads)High (Homogeneous, no wash)
Z' Factor (Typical) N/A (Quantitative)0.5 - 0.70.7 - 0.9

Why TR-FRET? We selected TR-FRET (specifically HTRF) because it utilizes ratiometric detection (665 nm / 620 nm). This cancels out the optical interference (light scattering) often caused by the precipitation of lipophilic piperidine sulfonamides, which plagues standard fluorescence assays.

Visualizing the Assay Principle

The following diagram illustrates the competitive immunoassay setup used in the TR-FRET workflow.

G cluster_0 Enzymatic Reaction cluster_1 Detection Phase (TR-FRET) Enzyme 11β-HSD1 Cortisol Cortisol (Product) Enzyme->Cortisol Cortisone Cortisone (Substrate) Cortisone->Cortisol Reduction NADPH NADPH (Cofactor) NADPH->Cortisol Inhibitor Piperidine Sulfonamide Inhibitor->Enzyme Blocks Ab_Cryptate Anti-Cortisol-Tb Cryptate (Donor) Cortisol->Ab_Cryptate Competes Result Readout (665/620nm Ratio) Cortisol->Result High Product = Low Signal d2_Cortisol d2-Labeled Cortisol (Tracer) d2_Cortisol->Ab_Cryptate Binds (High FRET) d2_Cortisol->Result High Signal = Low Enzyme Activity

Caption: Competitive TR-FRET Principle. Native cortisol produced by the enzyme competes with d2-labeled cortisol tracer for binding to the Cryptate-donor antibody. High inhibitor potency results in low cortisol, high FRET signal.

Inter-Laboratory Validation Results

Three separate laboratories (Site A: Pharma R&D, Site B: CRO, Site C: Academic Core) performed the validation using a shared set of 20 blinded piperidine sulfonamide analogs.

Protocol Robustness (Z' Factor)

The Z' factor measures the separation between the positive control (Max Inhibition) and negative control (Min Inhibition). A value > 0.5 is required for screening; > 0.7 is excellent.

Validation SiteDay 1 Z'Day 2 Z'Day 3 Z'Average Z'
Site A (Origin) 0.820.850.810.83
Site B (Transfer) 0.760.790.780.78
Site C (Transfer) 0.710.750.740.73

Insight: Site C showed slightly lower Z' values. Root cause analysis revealed they used a different brand of low-volume dispensing tips, leading to minor meniscus issues with the lipophilic compounds. This highlights the need for low-retention consumables for this scaffold.

Inter-Lab Reproducibility (Potency Correlation)

Comparison of IC


 values for the reference compound (Compound X) across sites.
  • Site A IC

    
    :  12.5 nM
    
  • Site B IC

    
    :  13.1 nM (CV: 4.8%)
    
  • Site C IC

    
    :  11.8 nM (CV: 5.6%)
    

Global Inter-Lab CV: 5.2% (Acceptance criteria < 15%).

Detailed Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes "Stop/Go" checkpoints.

Materials
  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes.
    
  • Substrate: 200 nM Cortisone + 500

    
    M NADPH.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (Fatty-acid free).

  • Detection: Cisbio HTRF Cortisol Kit (or equivalent).

Step-by-Step Workflow
  • Compound Preparation (The Critical Step):

    • Dissolve Piperidine Sulfonamides in 100% DMSO to 10 mM.

    • Checkpoint: Centrifuge at 3000xg for 5 mins. If pellet is visible, compound has precipitated.[1] Do not proceed.

    • Perform serial dilution in DMSO, then dilute 1:100 into Assay Buffer. Final DMSO concentration must be

      
       1%.
      
  • Enzymatic Reaction:

    • Add 5

      
      L of diluted compound to a 384-well low-volume white plate.
      
    • Add 5

      
      L of Enzyme mix. Incubate 10 mins at RT (Pre-incubation allows inhibitor to bind).
      
    • Add 10

      
      L of Substrate Mix (Cortisone + NADPH).
      
    • Seal and incubate for 2 hours at 37°C.

  • Detection:

    • Add 10

      
      L of d2-Cortisol.
      
    • Add 10

      
      L of Anti-Cortisol Cryptate.
      
    • Incubate 2 hours at RT in the dark.

  • Readout & Analysis:

    • Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

    • Calculate Ratio:

      
      .
      
    • Self-Validation: Calculate %CV of Max Signal controls. If >10%, reject plate.

Troubleshooting & Causality (Expert Insights)

Issue: High Variation in IC


 for Potent Compounds. 
  • Causality: Piperidine sulfonamides are highly lipophilic.[2] If you use standard polypropylene tips, the compound adheres to the plastic, reducing the effective concentration delivered to the well.

  • Solution: Use silanized tips or acoustic dispensing (Echo) to eliminate contact transfer errors.

Issue: "Hook Effect" in Fluorescence.

  • Causality: High concentrations of sulfonamide may cause quenching of the donor cryptate if the compound absorbs in the UV range (300-340nm).

  • Solution: Check the compound's absorbance spectrum. If overlap exists, switch to a Red-Red TR-FRET pair (excitation at 640nm) to bypass the interference.

Validation Workflow Diagram

Validation cluster_sites Parallel Execution Start Validation Plan Initiation Prep Sample Prep (20 Piperidine Analogs) Start->Prep SiteA Site A (Originator) Execution TR-FRET Assay (3 Days, 3 Replicates) SiteA->Execution SiteB Site B (Blind Transfer) SiteB->Execution SiteC Site C (Blind Transfer) SiteC->Execution Prep->SiteA Prep->SiteB Prep->SiteC Analysis Data Analysis (Z-Factor, IC50, CV%) Execution->Analysis Decision Pass/Fail? (Z' > 0.5, CV < 15%) Analysis->Decision End Assay Validated Decision->End Pass Loop Root Cause Analysis (Check Solubility/Tips) Decision->Loop Fail

Caption: Inter-laboratory validation workflow demonstrating the parallel processing of blinded samples across three sites.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Boyle, C. D., et al. (2006).

    
    -HSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]
    
  • Taouji, S., et al. (2009). Screening of kinase inhibitors: Comparison of TR-FRET and SPA formats. Journal of Biomolecular Screening. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.